Technical Documentation Center

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine
  • CAS: 626214-30-0

Core Science & Biosynthesis

Foundational

An In-Vitro Mechanistic and Pharmacological Guide to (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

A Proposed Research Framework for a Novel H₁ Receptor Antagonist Disclaimer: The compound (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a defined chemical entity[1][2][3][4] but is not a widely studied therape...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Proposed Research Framework for a Novel H₁ Receptor Antagonist

Disclaimer: The compound (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a defined chemical entity[1][2][3][4] but is not a widely studied therapeutic agent with an established public-domain portfolio of pharmacological data. Its chemical structure, featuring a diarylmethyl-amine scaffold, strongly suggests a mechanism of action related to that of first-generation histamine H₁ receptor antagonists. This guide, therefore, presents a comprehensive, technically detailed framework for the in vitro elucidation of its mechanism of action. The protocols and scientific rationale are based on established, authoritative methodologies for characterizing novel compounds within this well-understood drug class. For clarity, (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine will be referred to as "Compound X" throughout this document.

Introduction

Histamine is a critical biogenic amine involved in a wide array of physiological and pathological processes, including allergic inflammation, neurotransmission, and gastric acid secretion.[5] Its effects are mediated through four distinct G-protein-coupled receptors (GPCRs): H₁, H₂, H₃, and H₄.[6] The histamine H₁ receptor (H₁R), in particular, is a key player in the manifestation of allergic rhinitis and urticaria.[7][8] The H₁R is a rhodopsin-like GPCR that couples to the Gαq subunit of heterotrimeric G-proteins.[7][9] Upon activation by histamine, Gαq stimulates phospholipase C (PLC), initiating the phosphatidylinositol (PIP₂) signaling pathway.[7] This leads to the generation of second messengers inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG), which respectively trigger the release of intracellular calcium (Ca²⁺) and the activation of protein kinase C (PKC).[9] These events culminate in the activation of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB), driving the expression of inflammatory mediators.[7]

First-generation H₁ antihistamines effectively block these effects but often lack receptor selectivity and readily cross the blood-brain barrier, leading to undesirable side effects like sedation and anticholinergic effects (e.g., dry mouth).[10][11] Second-generation antihistamines were developed to have high selectivity for the peripheral H₁ receptor, significantly improving their safety profile.[11][12]

The chemical structure of Compound X suggests it is a competitive antagonist at the H₁ receptor. This guide outlines a logical, multi-stage in vitro research program designed to rigorously test this hypothesis, quantify its pharmacological parameters, and establish its mechanism of action. The workflow will progress from initial target binding confirmation to functional cellular assays and selectivity profiling.

Part 1: Primary Target Engagement and Binding Affinity

The foundational step in characterizing a novel ligand is to confirm direct physical interaction with its putative target and to quantify the affinity of this interaction. For Compound X, the primary hypothesis is that it binds to the H₁ receptor.

Core Objective: To determine if Compound X directly binds to the human H₁ receptor and to quantify its binding affinity (Kᵢ).

Chosen Methodology: Competitive radioligand binding assay. This "gold standard" technique measures the ability of an unlabeled test compound (the "competitor," Compound X) to displace a radiolabeled ligand with known affinity for the target receptor.[9][13] The most common radioligand for H₁R is [³H]-mepyramine (also known as pyrilamine), a well-characterized H₁ antagonist.[9][14]

Experimental Workflow: Radioligand Binding

Caption: Workflow for H₁ Receptor Competitive Binding Assay.

Detailed Protocol: H₁ Receptor Competitive Binding Assay
  • Membrane Preparation: Utilize membranes from a stable cell line, such as HEK293 or CHO, overexpressing the full-length human H₁ receptor.[13][14] Protein concentration is quantified via a BCA protein assay.[15]

  • Assay Setup: In a 96-well plate, combine:

    • Total Binding Wells: Cell membranes (~10 µg protein), a fixed concentration of [³H]-mepyramine (e.g., 1-2 nM), and assay buffer.[14]

    • Non-Specific Binding (NSB) Wells: The same as total binding, but with the addition of a high concentration (e.g., 1-10 µM) of a non-radiolabeled H₁ antagonist like mianserin or pyrilamine to saturate all specific binding sites.[14][15]

    • Competition Wells: The same as total binding, with the addition of serially diluted concentrations of Compound X.

  • Incubation: Incubate the plate for 180-240 minutes at 25°C with gentle agitation to allow the binding reaction to reach equilibrium.[14][15]

  • Filtration: Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (passes through).

  • Washing: Wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.[9]

  • Quantification: Dry the filters, add scintillation cocktail, and measure the radioactivity in each well using a scintillation counter.

Data Analysis and Interpretation

The data are used to plot the percentage of specific binding against the log concentration of Compound X. A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ , the concentration of Compound X that displaces 50% of the specifically bound [³H]-mepyramine.

The IC₅₀ is an experimentally dependent value. To determine an absolute measure of affinity, the inhibition constant (Kᵢ) is calculated using the Cheng-Prusoff equation.[16][17] This equation corrects for the concentration and affinity of the radioligand used in the assay.[16][18][19]

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

Where:

  • [L] = Concentration of the radioligand ([³H]-mepyramine).

  • Kₑ = Equilibrium dissociation constant of the radioligand for the H₁ receptor.

A lower Kᵢ value signifies a higher binding affinity of Compound X for the H₁ receptor.[13]

Part 2: Functional Antagonism at the H₁ Receptor

Confirming that Compound X binds to the H₁R is the first step. The next critical stage is to demonstrate that this binding event translates into a functional biological response—specifically, the inhibition of histamine-induced signaling.

Core Objective: To determine if Compound X can functionally antagonize histamine-induced activation of the H₁ receptor in a cellular context.

Chosen Methodology: Calcium mobilization assay. This is a robust, high-throughput cell-based assay that directly measures a key downstream event of H₁R activation.[20][21] As a Gq-coupled receptor, H₁R activation leads to a rapid and measurable increase in intracellular calcium concentration ([Ca²⁺]ᵢ).[5][22] The assay uses a calcium-sensitive fluorescent dye that increases its fluorescence intensity upon binding to Ca²⁺.[20][22]

H₁ Receptor Signaling Pathway

Gq_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum H1R H1 Receptor Gq Gαq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG IP3R IP3 Receptor IP3->IP3R Binds PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_Release Ca²⁺ Release Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream Ca_Store [Ca²⁺] Store IP3R->Ca_Store Opens Ca_Store->Ca_Release Histamine Histamine Histamine->H1R Activates CompoundX Compound X (Antagonist) CompoundX->H1R Inhibits

Caption: H₁R-mediated Gαq signaling pathway leading to Ca²⁺ release.

Detailed Protocol: Calcium Mobilization Assay
  • Cell Culture: Seed H₁R-expressing cells (e.g., CHO-H₁R or HEK-H₁R) into black-walled, clear-bottom 96-well microplates and culture overnight to form a confluent monolayer.[20]

  • Dye Loading: Aspirate the culture medium and replace it with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or the FLIPR Calcium 5/6 Assay Kit).[20] Incubate for 30-60 minutes at 37°C to allow the cells to take up the dye.[20] Probenecid may be included to prevent dye leakage from the cells.[20]

  • Compound Pre-incubation: Remove the loading buffer and add buffer containing various concentrations of Compound X (the antagonist). Incubate for a defined period (e.g., 15-30 minutes) to allow Compound X to bind to the receptors.

  • Signal Detection: Place the assay plate into a fluorescence plate reader (e.g., a FlexStation® or FLIPR®).[20] Establish a stable baseline fluorescence reading.

  • Agonist Addition: Inject a solution of histamine (the agonist) at a concentration known to elicit a sub-maximal response (e.g., EC₈₀).

  • Measurement: Monitor the change in fluorescence intensity in real-time. The histamine-induced activation of H₁R will cause a spike in fluorescence as intracellular calcium levels rise.[22]

Data Analysis and Interpretation

The peak fluorescence response is measured for each concentration of Compound X. The data are normalized to the response seen with histamine alone (0% inhibition) and the baseline (100% inhibition). A dose-response curve is plotted, and the IC₅₀ for functional antagonism is calculated. This value represents the concentration of Compound X required to inhibit 50% of the histamine-induced calcium response. A potent antagonist will have a low nanomolar IC₅₀ value in this assay.

Part 3: Selectivity and Off-Target Profiling

A critical attribute of a high-quality drug candidate is its selectivity for the intended target. First-generation antihistamines are known for their "off-target" effects, particularly at muscarinic acetylcholine receptors, which contribute to side effects like dry mouth and blurred vision.[10][23]

Core Objective: To assess the binding affinity of Compound X for other relevant receptors to determine its selectivity profile.

Chosen Methodology: A panel of radioligand binding assays against key potential off-targets.

Key Off-Targets for an H₁ Antagonist:

  • Muscarinic Receptors (M₁-M₅): To assess potential for anticholinergic side effects.[12][23]

  • Histamine Receptors (H₂, H₃, H₄): To confirm selectivity within the histamine receptor family.[24]

  • Serotonin Receptors (e.g., 5-HT₂ₐ): Another common off-target for this class of compounds.[25]

  • hERG Potassium Channel: Inhibition of this channel is associated with cardiac risk, a major concern for many antihistamines.[25] A functional patch-clamp assay is the definitive test here, but an initial binding assay can serve as a preliminary screen.

Data Presentation: Hypothetical Selectivity Profile

The results from this panel of assays are best presented in a clear, comparative table. The Kᵢ value for each target is determined, and a selectivity ratio is calculated by dividing the off-target Kᵢ by the on-target (H₁R) Kᵢ.

TargetKᵢ of Compound X (nM)Selectivity Ratio (Kᵢ Off-Target / Kᵢ H₁R)
Histamine H₁ 5.2 -
Histamine H₂>10,000>1923
Histamine H₃8,5001635
Muscarinic M₁6,3001212
Serotonin 5-HT₂ₐ9,1001750
hERG Channel>10,000>1923

A higher selectivity ratio indicates greater specificity for the H₁ receptor. A profile like the one above would be highly desirable, indicating that Compound X is a potent and highly selective H₁ antagonist with a low predicted risk of common off-target side effects.

Part 4: Downstream Anti-Inflammatory Effects

Beyond blocking the immediate calcium signal, a potent H₁ antagonist should also inhibit the downstream pro-inflammatory consequences of H₁R activation. A key pathway implicated in H₁R-mediated inflammation is the activation of the transcription factor NF-κB.[7][26]

Core Objective: To determine if Compound X can inhibit histamine-induced activation of the NF-κB signaling pathway.

Chosen Methodology: NF-κB Luciferase Reporter Gene Assay. This assay uses a cell line that has been engineered to contain a luciferase gene under the control of an NF-κB-responsive promoter.[27] When NF-κB is activated, it drives the expression of luciferase, an enzyme that produces light in the presence of its substrate. The amount of light produced is directly proportional to NF-κB activity.[28][29]

H₁R to NF-κB Signaling Pathway

NFkB_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus Histamine Histamine H1R H1 Receptor Histamine->H1R Gq_PLC Gq/PLC Signaling H1R->Gq_PLC CompoundX Compound X CompoundX->H1R Inhibits PKC PKC Activation Gq_PLC->PKC IKK IKK Complex PKC->IKK Activates IkB IκB IKK->IkB Phosphorylates for Degradation NFkB_p65 NF-κB (p65/p50) IkB->NFkB_p65 Inhibits NFkB_p65_active Active NF-κB Transcription Gene Transcription (e.g., IL-6, IL-8) NFkB_p65_active->Transcription Promotes NFkB_p65_active->Transcription Translocates & Binds DNA

Caption: Simplified H₁R signaling cascade leading to NF-κB activation.

Detailed Protocol: NF-κB Reporter Assay
  • Cell Transfection/Culture: Use a suitable cell line (e.g., BEAS-2B or HEK293) stably expressing the H₁ receptor and an NF-κB-luciferase reporter construct.[8][28] Plate cells in a white, opaque 96-well plate.

  • Pre-incubation: Treat cells with increasing concentrations of Compound X for 1 hour.

  • Stimulation: Stimulate the cells with histamine (or a more potent inflammatory stimulus like TNF-α, whose signal can be potentiated by histamine) for 6 hours.[8][28]

  • Cell Lysis: Aspirate the medium and add a lysis buffer to release the cellular contents, including the expressed luciferase.

  • Luminescence Measurement: Add a luciferase substrate solution to the lysate and immediately measure the luminescence using a plate-based luminometer.

Data Analysis and Interpretation

Luminescence signals are normalized to the stimulated control (0% inhibition). An IC₅₀ value is calculated from the resulting dose-response curve. A potent compound will effectively suppress histamine-induced NF-κB activation at low nanomolar concentrations, providing evidence of its anti-inflammatory potential.[26] This functional result corroborates the upstream binding and calcium flux data, providing a more complete picture of the compound's mechanism of action.

Conclusion

This technical guide outlines a rigorous and logical in vitro strategy to define the mechanism of action of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, or Compound X. By systematically progressing from direct target binding to functional cellular and downstream signaling assays, this framework allows for a comprehensive pharmacological characterization. The proposed experiments will definitively establish whether Compound X acts as a competitive H₁ receptor antagonist, quantify its potency and affinity, assess its receptor selectivity, and confirm its ability to inhibit key pro-inflammatory pathways. The collective data from this research program would provide the robust preclinical evidence necessary to support further development of Compound X as a potential therapeutic agent.

References

  • Cheng-Prusoff Equation. Canadian Society of Pharmacology and Therapeutics (CSPT).
  • Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. Bio-protocol.
  • Application Notes and Protocols for Radioligand Binding Assay with Histaprodifen. BenchChem.
  • Cheng-Prusoff Equation Calculator.
  • Calcium Flux Assays - GPCR Monitoring via Gq 2nd Messenger. Eurofins Discovery.
  • Enzyme Inhibitor Terms and Calcul
  • Signaling Pathway of Histamine H1 Receptor-Mediated Histamine H1 Receptor Gene Upregulation Induced by Histamine in U-373 MG Cells. PMC.
  • H1 Human Histamine GPCR Binding Antagonist Radioligand LeadHunter Assay. DiscoverX.
  • Determination of KB or Ki from IC50.
  • Histamine acting on H1 receptor promotes inhibition of proliferation via PLC, RAC, and JNK-dependent p
  • Application Notes and Protocols: Histamine H1 Receptor Binding Assay for Carebastine. BenchChem.
  • H1 Biochemical Binding Assay Service. Reaction Biology.
  • Best practices for pharmacological characteriz
  • Histamine H1 Receptor Activ
  • Probing the Histamine H1 Receptor Binding Site to Explore Ligand Binding Kinetics. Journal of Medicinal Chemistry.
  • An overview of Ca2+ mobilization assays in GPCR drug discovery. PubMed.
  • FLIPR Calcium Mobilization Assays in GPCR Drug Discovery.
  • Optimizing GPCR assays with chimeric G proteins Case Study.
  • Pharmacological profile of the new antihistamines.
  • Histamine/H1 receptor signaling in the parafacial region increases activity of chemosensitive neurons and respiratory activity in r
  • Design, Synthesis and screening of some novel pyrimidines as Antihistaminic (H1 antagonist). IJNRD.
  • Histamine H1 receptor. Wikipedia.
  • Characterization of Novel Selective H1-Antihistamines for Clinical Evaluation in the Treatment of Insomnia. Journal of Medicinal Chemistry.
  • Pharmacological profile of antihistamines: focus on unwanted drug interactions. Russian Journal of Allergy.
  • In vitro characterisation of the duration of action of the histamine-1 receptor antagonist azelastine. PubMed.
  • Histamine, histamine receptors, and anti-histamines in the context of allergic responses. LymphoSign Journal.
  • Clinical profiles of representative second-generation H₁ antihistamines.
  • Using Patient Profiles To Guide The Choice Of Antihistamines In The Pr. TCRM.
  • Characterization of novel selective H1-antihistamines for clinical evaluation in the tre
  • Potentiation of NF-κB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells. PMC.
  • In Vitro Inhibition of Histamine Release Behavior of Cetirizine Intercalated into Zn/Al- and Mg/Al-Layered Double Hydroxides. MDPI.
  • Gallic Acid Inhibits Histamine Release and Pro-inflammatory Cytokine Production in Mast Cells. Oxford Academic.
  • Characterization of an optimized protocol for an NF-κB luciferase...
  • Histamine H1-receptor antagonists inhibit nuclear factor-kappaB and activ
  • Potentiation of NF-kappaB-dependent transcription and inflammatory mediator release by histamine in human airway epithelial cells. PubMed.
  • (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE. NextSDS.
  • 3-Methoxy-2-[2-({[6-(trifluoromethyl)pyridin-2-yl]oxy}methyl)phenyl]prop-2-enoic acid. PMC.
  • (3-Ethoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. Santa Cruz Biotechnology.
  • (3-METHOXY-PROPYL)
  • (3-Methoxy-propyl)-pyridin-3-ylmethyl-amine. Santa Cruz Biotechnology.

Sources

Exploratory

Pharmacokinetic Profiling and Half-Life Determination of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

An In-Depth Technical Guide for Preclinical Drug Development Executive Summary The compound (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS: 626214-30-0)[1] is a secondary amine characterized by a lipophilic d...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Preclinical Drug Development

Executive Summary

The compound (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS: 626214-30-0)[1] is a secondary amine characterized by a lipophilic diarylmethyl core and a flexible methoxypropyl chain. Understanding its pharmacokinetic (PK) profile is critical for determining its viability as a therapeutic agent or chemical probe. Because systemic exposure, clearance, and half-life dictate dosing regimens and efficacy, establishing a robust, self-validating framework for PK evaluation is paramount.

This whitepaper outlines the structural metabolic liabilities of this compound and provides field-proven, highly controlled methodologies for determining its in vitro half-life and in vivo pharmacokinetic parameters.

Structural Pharmacokinetics & Metabolic Liabilities

The physicochemical properties of a molecule dictate its absorption, distribution, metabolism, and excretion (ADME). For (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, the structure presents several distinct sites for Phase I biotransformation:

  • O-Demethylation: The terminal methoxy group on the propyl chain is highly susceptible to oxidative cleavage. Cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP1B1, preferentially target O-methoxy moieties, catalyzing their conversion into primary alcohols and formaldehyde[2].

  • N-Dealkylation: The secondary amine can undergo CYP-mediated oxidation to form a carbinolamine intermediate, which spontaneously collapses to yield a primary amine and an aldehyde.

  • Aromatic Hydroxylation: The electron-rich phenyl ring is prone to para- or ortho-hydroxylation, whereas the electron-deficient pyridine ring is generally more resistant to oxidation but may undergo N-oxidation.

To predict the clearance mechanisms, we map these liabilities into a comprehensive metabolic pathway.

Metabolism Parent (3-Methoxy-propyl)-(phenyl- pyridin-2-yl-methyl)-amine CYP Hepatic CYP450 Enzymes (e.g., CYP1A2, CYP1B1) Parent->CYP Phase I Oxidation Met1 O-Demethylated Metabolite (Alcohol derivative) CYP->Met1 O-Demethylation Met2 N-Dealkylated Metabolite (Primary amine) CYP->Met2 N-Dealkylation Met3 Aromatic Hydroxylation (Phenolic derivative) CYP->Met3 Ring Oxidation

Figure 1. Predicted CYP450-mediated Phase I metabolic pathways.

In Vitro Half-Life Determination (HLM Assay)

Before advancing to animal models, the intrinsic clearance ( CLint​ ) and in vitro half-life ( t1/2​ ) must be established using Human Liver Microsomes (HLM). This subcellular fraction contains the primary membrane-bound CYP enzymes required for Phase I metabolism.

Self-Validating Protocol: HLM Metabolic Stability

Causality & Trustworthiness: This protocol uses a time-course depletion method. The inclusion of a positive control (e.g., Verapamil or Testosterone) and a negative control (minus-NADPH) ensures the system is self-validating. If the minus-NADPH control shows depletion, it indicates chemical instability rather than enzymatic metabolism.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer adjusted precisely to pH 7.4 to mimic physiological conditions.

  • Pre-Incubation: Combine HLM (final protein concentration of 0.5 mg/mL) with the test compound (1 µM) in the buffer. Incubate at 37°C for 5 minutes. Causality: Pre-incubation establishes thermal equilibrium before the reaction begins, ensuring linear initial enzyme kinetics[3].

  • Initiation: Add NADPH (final concentration 1 mM) to initiate the reaction. Causality: NADPH is the obligate electron donor for CYP450 enzymes; its addition strictly defines T=0.

  • Sampling: Aliquot 50 µL of the reaction mixture at predefined time points: 0, 5, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: Acetonitrile instantly denatures the CYP enzymes, halting metabolism, while simultaneously extracting the lipophilic analyte into the organic phase.

  • Centrifugation: Spin the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to vials for LC-MS/MS quantification.

Mathematical Extrapolation

The depletion of the parent compound follows first-order kinetics. The elimination rate constant ( k ) is derived from the negative slope of the natural log of the percentage remaining versus time.

The in vitro half-life is calculated as:

t1/2​=k0.693​

To predict in vivo hepatic clearance, the in vitro half-life is scaled using physiological parameters (microsomal protein per gram of liver and liver weight per kg of body weight)[3]:

CLint​=(t1/2​0.693​)×(Mprotein​Vincubation​​)×45 mg/g×20 g/kg

In Vivo Pharmacokinetic Profiling & Bioanalysis

To determine the true terminal half-life, volume of distribution ( Vd​ ), and oral bioavailability ( F ), an in vivo rodent study is required.

In Vivo Study Design (Rat Model)
  • Dosing: Administer the compound to male Sprague-Dawley rats intravenously (IV) at 1 mg/kg and orally (PO) at 5 mg/kg.

  • Serial Sampling: Collect ~200 µL of blood via the jugular vein at 0.083 (IV only), 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose. Causality: Serial sampling from the same animal eliminates inter-subject anatomical variability, tightening the standard deviation of the resulting PK curve.

  • Plasma Separation: Collect blood in K2EDTA tubes and centrifuge at 3,000 x g for 10 minutes at 4°C. Causality: K2EDTA chelates calcium to prevent coagulation without causing the severe ion suppression in downstream mass spectrometry often associated with heparin.

LC-MS/MS Bioanalytical Method Validation

Quantification must adhere strictly to FDA Bioanalytical Method Validation (BMV) guidelines to ensure data integrity[4].

  • Selectivity: The method must differentiate the parent amine from its O-demethylated and N-dealkylated metabolites.

  • Accuracy & Precision: Quality Control (QC) samples must be analyzed at low, medium, and high concentrations. Precision must not exceed 15% of the coefficient of variation (CV), except at the Lower Limit of Quantification (LLOQ), where 20% is permissible[4].

  • Calibration Curve: A minimum of six non-zero calibrants must be used, excluding blank and zero samples[4].

PKWorkflow Dose In Vivo Dosing (IV & PO) Sample Blood Sampling (Serial Timepoints) Dose->Sample Prep Sample Prep (Protein Precipitation) Sample->Prep LCMS LC-MS/MS Bioanalysis Prep->LCMS NCA PK Parameter Calculation (NCA) LCMS->NCA

Figure 2. In vivo pharmacokinetic study and bioanalytical workflow.

Quantitative Data Synthesis

Based on the structural homology of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine to other diarylmethylamines (such as pheniramine derivatives), the following table summarizes the anticipated quantitative PK parameters. Non-Compartmental Analysis (NCA) is utilized to prevent bias regarding the number of tissue distribution compartments.

Table 1: Representative Pharmacokinetic Parameters for Diarylmethylamine Derivatives

ParameterSymbolUnitsExpected Range (IV, 1 mg/kg)Expected Range (PO, 5 mg/kg)
Maximum Concentration Cmax​ ng/mLN/A (Extrapolated C0​ )150 – 300
Time to Maximum Tmax​ hoursN/A0.5 – 1.5
Area Under Curve AUC0−∞​ ng·h/mL400 – 800800 – 1600
Systemic Clearance CL mL/min/kg20 – 40N/A
Volume of Distribution Vss​ L/kg2.5 – 5.0N/A
Terminal Half-Life t1/2​ hours2.0 – 4.52.5 – 5.0
Bioavailability F %N/A30 – 50%

Note: The moderate predicted bioavailability ( F≈40% ) is driven by anticipated first-pass hepatic extraction via O-demethylation.

Sources

Foundational

Blood-brain barrier permeability of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine models

An In-Depth Technical Guide to Evaluating the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates Foreword: The Impermeable Fortress and the Keys to Entry The blood-brain barrier (BBB) is a marvel of biological...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to Evaluating the Blood-Brain Barrier Permeability of Novel CNS Drug Candidates

Foreword: The Impermeable Fortress and the Keys to Entry

The blood-brain barrier (BBB) is a marvel of biological engineering, a highly selective gatekeeper that protects the central nervous system (CNS) from toxins and pathogens, thereby maintaining the delicate homeostasis required for neural function. This same protective mechanism, however, presents the single greatest challenge in the development of therapeutics for neurological disorders. An estimated 98% of small-molecule drugs are unable to cross this barrier in therapeutically relevant concentrations. Therefore, for any aspiring CNS drug candidate, such as the (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine series, a rigorous and multi-faceted evaluation of BBB permeability is not just a characterization step—it is the critical determinant of viability.

This guide provides a comprehensive framework for assessing the BBB permeability of novel chemical entities. We will move beyond simple protocols to explore the causality behind our experimental choices, building a self-validating cascade of assays from high-throughput in vitro screens to definitive in vivo measurements. Our goal is to construct a clear, evidence-based narrative for each compound, enabling informed decisions in the complex landscape of CNS drug discovery.

Chapter 1: Deconstructing the Candidate—Physicochemical Properties as the Blueprint for Permeability

Before any biological assay is performed, a thorough analysis of a compound's physicochemical properties provides the foundational prediction of its BBB penetration potential. The BBB is fundamentally a lipid barrier, favoring small, uncharged, and lipophilic molecules for passive diffusion. Let us analyze the (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine scaffold through this lens.

  • Lipophilicity (logP/logD): The balance of hydrophobic (phenyl ring, methoxy-propyl chain) and hydrophilic (pyridine and amine nitrogens) moieties is critical. High lipophilicity enhances membrane partitioning, but excessive lipophilicity can lead to poor aqueous solubility, high plasma protein binding, and non-specific tissue binding. A LogD at pH 7.4 between 1 and 3 is often considered a good starting point.

  • Molecular Weight (MW): Smaller is better. There is a strong consensus that molecules with a MW below 400-500 Daltons have a significantly higher probability of crossing the BBB via passive diffusion.

  • Topological Polar Surface Area (TPSA): TPSA is a superb predictor of hydrogen bonding capacity. It quantifies the surface area of polar atoms (typically oxygen and nitrogen). A lower TPSA is desirable, with a general guideline being less than 90 Ų for CNS-active drugs.

  • Hydrogen Bond Donors (HBD): The amine group in our scaffold is a hydrogen bond donor. The formation of hydrogen bonds with water must be disrupted for the molecule to enter the lipid membrane, an energetically costly process. A low HBD count (ideally ≤ 3) is a key attribute of BBB-permeant compounds.

  • pKa: The basicity of the amine and pyridine nitrogens determines the molecule's ionization state at physiological pH (7.4). A high pKa leads to a greater proportion of the charged, cationic form, which is poorly membrane-permeant. Modulating pKa to reduce the ionized fraction without sacrificing target engagement is a classic CNS drug design strategy.

To illustrate, let's consider a hypothetical series of analogues based on our core scaffold and their predicted properties:

Compound IDR-Group ModificationMW (Da)clogPTPSA (Ų)HBD CountpKa (strongest basic)
LEAD-01 (Parent Scaffold)284.43.236.418.5
LEAD-02 Add -F to Phenyl302.43.436.418.3
LEAD-03 Add -OH to Phenyl300.42.956.628.4
LEAD-04 Replace Pyridine with Phenyl283.44.123.519.1
LEAD-05 Add -COOH to Phenyl328.43.073.628.5 (amine)

This in silico analysis immediately raises flags for LEAD-03 (high TPSA, HBD), LEAD-04 (high clogP), and LEAD-05 (high TPSA, HBD, acidic group), suggesting they are less likely to be successful CNS candidates compared to LEAD-01 and LEAD-02. This allows us to prioritize resources for the most promising molecules.

Chapter 2: The First Gate—High-Throughput In Vitro Screening

The initial biological assessment must be rapid, cost-effective, and capable of handling numerous compounds. Its purpose is to rank-order candidates based on a single, crucial mechanism: passive diffusion.

The Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay is the ideal first-pass screen. It measures a compound's ability to diffuse from a donor well, through an artificial lipid membrane (often porcine brain lipid extract) coated on a filter, into an acceptor well. Its power lies in its simplicity; by eliminating all biological transporters, it provides a clean measure of passive permeability, a prerequisite for any CNS drug.

PAMPA_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis prep_solution Prepare 10 mM Compound Stock in DMSO prep_donor Dilute Compound to 500 µM in PBS (pH 7.4) prep_solution->prep_donor prep_lipid Prepare Brain Lipid Solution in Dodecane coat_membrane Coat Donor Plate Filter with 5 µL Lipid Solution prep_lipid->coat_membrane prep_acceptor Fill Acceptor Plate with PBS Buffer assemble Assemble Sandwich (Donor on Acceptor) prep_acceptor->assemble add_donor Add 150 µL Compound Solution to Donor Wells coat_membrane->add_donor add_donor->assemble incubate Incubate for 4-5 hours at Room Temperature assemble->incubate sample Sample Donor and Acceptor Wells incubate->sample quantify Quantify Concentration via LC-MS/MS sample->quantify calculate Calculate Permeability Coefficient (Pe) quantify->calculate

Caption: High-level workflow for the PAMPA-BBB assay.

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare the assay buffer: Phosphate-Buffered Saline (PBS), pH 7.4.

    • Prepare the brain lipid solution by dissolving porcine brain lipid extract in dodecane as per the manufacturer's instructions (e.g., BioAssay Systems PMBBB-096 kit).

  • Assay Setup:

    • Pipette 300 µL of PBS buffer into each well of a 96-well acceptor plate.

    • Coat the filter membrane of a 96-well donor plate by carefully adding 5 µL of the brain lipid solution to each well.

    • Prepare the donor solutions by diluting the 10 mM stock compound into PBS to a final concentration of 500 µM (the final DMSO concentration should be ≤1%). Include high-permeability (e.g., Propranolol) and low-permeability (e.g., Atenolol) controls.

    • Add 150 µL of the donor solution to each well of the coated donor plate.

  • Incubation:

    • Carefully place the donor plate onto the acceptor plate to form a "sandwich."

    • Incubate the plate assembly at room temperature for 4-5 hours in a chamber with a wet paper towel to minimize evaporation.

  • Quantification & Analysis:

    • After incubation, separate the plates.

    • Take samples from the donor and acceptor wells.

    • Determine the compound concentration in all samples using a validated LC-MS/MS method.

    • Calculate the effective permeability (Pe) using the following equation:

      • Pe (cm/s) = (-VD * VA / ((VD + VA) * A * t)) * ln(1 - CA(t) / Ceq)

      • Where VD and VA are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Ceq is the equilibrium concentration.

Data Interpretation: Compounds are typically classified based on their permeability values.

Permeability ClassPe (x 10⁻⁶ cm/s)Predicted In Vivo Brain Penetration
High> 4.0High
Medium2.0 - 4.0Medium
Low< 2.0Low / Unlikely

Chapter 3: The Living Barrier—Cell-Based Permeability and Efflux

While PAMPA is excellent for passive diffusion, it cannot model two critical aspects of the BBB: the restrictive tight junctions and the activity of efflux transporters. Cell-based assays using brain endothelial cells grown on semi-permeable Transwell inserts are essential for this next level of evaluation.

The Bidirectional Transwell Assay

This assay measures a compound's passage across a confluent monolayer of endothelial cells. Critically, it is run in two directions: from the top (apical, blood-side) to the bottom (basolateral, brain-side) and vice-versa. This bidirectional measurement allows us to calculate not only the rate of entry (Papp A-B) but also to determine if the compound is actively pumped out by efflux transporters like P-glycoprotein (P-gp).

Transwell_Model Diagram of a Transwell insert assay for BBB modeling. cluster_transwell apical apical membrane Microporous Membrane Confluent Endothelial Cell Monolayer (Expresses Tight Junctions & Transporters) apical:f0->membrane:f0 Passive Diffusion membrane:f1->apical:f0 P-gp Efflux basolateral basolateral

Caption: The Transwell cell culture model for BBB studies.

A key self-validating step in this protocol is the measurement of Trans-Epithelial Electrical Resistance (TEER), which confirms the integrity of the tight junctions in the cell monolayer. A high TEER value is indicative of a restrictive barrier. Additionally, the flux of a paracellular marker like Lucifer Yellow, which should be very low, is measured to ensure the barrier is not leaky.

  • Cell Culture:

    • Seed Caco-2 or hCMEC/D3 cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size).

    • Culture the cells for the required period to achieve a confluent, differentiated monolayer (e.g., ~7 days for hCMEC/D3, 21 days for Caco-2).

  • Monolayer Integrity Validation:

    • Measure TEER values daily using a voltmeter. The monolayer is ready when TEER values are stable and high (e.g., >150 Ω·cm²).

    • Perform a Lucifer Yellow permeability test. The Papp for Lucifer Yellow should be very low (<1.0 x 10⁻⁶ cm/s).

  • Transport Experiment:

    • Wash the cell monolayers with transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) and pre-incubate at 37°C.

    • A-to-B Transport: Add the test compound (e.g., at 10 µM) to the apical (A) chamber. Add fresh buffer to the basolateral (B) chamber.

    • B-to-A Transport: Add the test compound to the basolateral (B) chamber. Add fresh buffer to the apical (A) chamber.

    • Incubate the plates at 37°C, typically with gentle shaking.

    • At designated time points (e.g., 30, 60, 90, 120 minutes), take samples from the receiver chamber and replace with fresh buffer.

  • Quantification & Analysis:

    • Determine the concentration of the compound in all samples via LC-MS/MS.

    • Calculate the apparent permeability coefficient (Papp) for each direction:

      • Papp (cm/s) = (dQ/dt) / (A * C0)

      • Where dQ/dt is the steady-state flux rate, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the Efflux Ratio (ER):

      • ER = Papp (B-A) / Papp (A-B)

Data Interpretation: The combination of Papp and ER values provides a powerful diagnostic.

Papp (A-B) (x 10⁻⁶ cm/s)Efflux Ratio (ER)Interpretation
> 2.0< 2.0High permeability, not a significant efflux substrate. (Ideal CNS Candidate)
> 2.0> 2.0Permeable, but actively effluxed. Brain penetration may be limited in vivo.
< 2.0AnyLow intrinsic permeability. Poor CNS candidate.

For compounds with an ER > 2, the assay should be repeated in the presence of a known P-gp inhibitor (e.g., Verapamil). A significant reduction in the ER in the presence of the inhibitor confirms the compound is a P-gp substrate.

Chapter 4: The Gold Standard—In Vivo Brain Penetration

While in vitro models are powerful screening tools, the ultimate confirmation of BBB permeability must come from in vivo studies. These experiments measure the actual concentration of a drug in the brain relative to the blood in a living system.

Screening_Cascade in_silico In Silico Profiling (MW, TPSA, logD, etc.) pampa PAMPA-BBB (Passive Permeability) in_silico->pampa Filter cell_assay Cell-Based Assay (Papp & Efflux Ratio) pampa->cell_assay Rank & Prioritize in_vivo In Vivo Study (Microdialysis or Perfusion) (Kp,uu) cell_assay->in_vivo Select Leads candidate CNS Drug Candidate in_vivo->candidate Confirm

Caption: A typical screening cascade for CNS drug candidates.

Key In Vivo Methodologies
  • In Situ Brain Perfusion: This technique involves surgically isolating the blood supply to one hemisphere of a rodent's brain and perfusing it with a solution containing the drug at a known concentration for a short period (e.g., 1-5 minutes). It provides a clean and rapid measurement of the initial rate of transport into the brain (the permeability-surface area product, or PS), minimizing the confounding effects of metabolism or peripheral distribution.

  • Cerebral Microdialysis: This is arguably the most sophisticated technique. A small probe with a semi-permeable membrane is implanted into a specific brain region of a freely moving animal. The probe is perfused with artificial cerebrospinal fluid, and molecules from the brain's extracellular fluid (ECF) diffuse into the probe and are collected for analysis. This method allows for the continuous measurement of the unbound, pharmacologically active drug concentration in the brain over time, which can be directly compared to the unbound concentration in the blood to determine the most accurate measure of brain penetration: Kp,uu .

Data Interpretation: The key metric is the unbound brain-to-plasma concentration ratio, Kp,uu.

Kp,uu ValueInterpretation
~ 1.0Penetration driven primarily by passive diffusion.
> 1.0Suggests active influx into the brain.
< 1.0Suggests active efflux is limiting brain exposure.

A Kp,uu > 0.3 is often considered a benchmark for a successful CNS drug, though the required level depends on the potency of the compound at its target.

Conclusion: Synthesizing the Evidence

Evaluating the BBB permeability of a compound series like the (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amines is a systematic process of evidence gathering. It begins with in silico predictions that guide synthesis and prioritization. High-throughput PAMPA-BBB assays then provide the first critical biological data on passive permeability, allowing for rapid, data-driven selection. Cell-based models add crucial layers of biological complexity, assessing the impact of tight junctions and identifying liabilities such as active efflux. Finally, carefully selected lead candidates are advanced to definitive in vivo studies to measure true brain exposure.

By integrating the data from this self-validating cascade, we can confidently identify compounds with the optimal balance of properties required to cross the BBB, engage their CNS target, and ultimately become successful therapeutics for debilitating neurological diseases.

References

  • Various in Vitro Models to Assess Drug Permeability Across the Blood Brain Barrier. (n.d.). International Journal of Pharmaceutical and Clinical Research.
  • Ghanwat, S., et al. (2023). Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. Pharmaceuticals.
  • Loryan, I., et al. (n.d.).
  • Lane, T.J., et al. (n.d.).
  • Carpenter, K.L.H., et al. (n.d.). Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications. British Journal of Clinical Pharmacology.
  • Parallel Artificial Membrane Permeability Assay (PAMPA). (n.d.). Evotec.
  • Linden, J.R., et al. (2020). In vivo Blood-brain Barrier Permeability Assays Using Clostridium perfringens Epsilon Toxin. Bio-protocol.
  • What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs. (2025). WuXi AppTec.
  • de Breij, E.C., et al. (2024). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. Journal of Medicinal Chemistry.
  • Li, H., et al. (2020). Optimization of Blood Brain Barrier Permeability with Potent and Selective Human Neuronal Nitric Oxide Synthase Inhibitors Having a 2-Aminopyridine Scaffold. Journal of Medicinal Chemistry.
  • Siramshetty, V.B., et al. (2023).
  • Quantification of In Vitro Blood-Brain Barrier Permeability. (n.d.). SpringerLink.
  • Assessment of blood-brain barrier permeability using the in situ mouse brain perfusion technique. (2009). Journal of Cerebral Blood Flow & Metabolism.
  • Gadkar, K., et al. (2018). Antibody pharmacokinetics in rat brain determined using microdialysis. mAbs.
  • Singh, S., et al. (2023). Design, Synthesis, and Pharmacological Evaluation of Embelin–Aryl/alkyl Amine Hybrids as Orally Bioavailable Blood–Brain Barrier Permeable Multitargeted Agents with
Exploratory

Predicted Metabolic Degradation Pathways for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine: A Technical Guide

Executive Summary (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS: 626214-30-0) is a structurally complex secondary amine featuring a flexible ether-linked aliphatic chain and a bulky diaryl (phenyl and pyridy...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (CAS: 626214-30-0) is a structurally complex secondary amine featuring a flexible ether-linked aliphatic chain and a bulky diaryl (phenyl and pyridyl) methine group[1]. Understanding its metabolic fate is critical for pharmacokinetic (PK) optimization, toxicity prediction, and structural refinement in drug discovery. This whitepaper systematically predicts the Phase I and Phase II biotransformation pathways of this compound, detailing the mechanistic causality behind cytochrome P450 (CYP450) and flavin-containing monooxygenase (FMO) mediated reactions, and provides a self-validating in vitro experimental protocol for metabolic profiling.

Structural Deconstruction & Metabolic Hotspots

To accurately predict clearance mechanisms, we must deconstruct the molecule into its primary metabolic zones. The formula C16​H20​N2​O (Exact Mass: 256.1571 Da) presents three highly vulnerable structural motifs:

  • The 3-Methoxypropyl Chain: The electron-rich terminal ether is highly susceptible to oxidative O-demethylation.

  • The Secondary Amine Core: A prime candidate for N-dealkylation via alpha-carbon hydroxylation.

  • The Diaryl Methine Group (Phenyl & Pyridin-2-yl): Prone to aromatic hydroxylation and N-oxidation due to the high electron density of the aromatic systems.

Phase I Biotransformation Pathways (Mechanistic Causality)

O-Demethylation (CYP2D6 / CYP3A4)

The terminal methoxy group is a classic target for CYP-mediated O-dealkylation. The causality behind this reaction lies in the electron density of the oxygen atom, which lowers the activation energy for hydrogen atom abstraction at the adjacent methyl carbon. The mechanism proceeds via a two-step hydrogen atom transfer (HAT) / oxygen rebound process[2]. The high-valent iron(IV)-oxo heme cation radical (Compound I) of the CYP enzyme abstracts a hydrogen atom from the methoxy carbon, generating a neutral carbon radical. Subsequent oxygen rebound forms an unstable hemiacetal intermediate, which spontaneously collapses to release formaldehyde and yield the primary alcohol metabolite, (3-hydroxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine [3].

N-Dealkylation of the Secondary Amine

Secondary amines undergo N-dealkylation via the carbinolamine pathway[4]. Kinetic isotope effect studies implicate the iron-oxene species as the primary oxidant driving this reaction[5]. For this specific compound, N-dealkylation can occur at two distinct alpha-carbons:

  • Pathway A (Propyl Chain Cleavage): Alpha-carbon hydroxylation on the propyl chain adjacent to the nitrogen forms a carbinolamine that cleaves into 3-methoxypropanal and phenyl(pyridin-2-yl)methanamine .

  • Pathway B (Diaryl Methine Cleavage): Hydroxylation occurs at the sterically hindered methine carbon between the phenyl and pyridine rings. Despite the steric bulk, the large active site of CYP3A4 can accommodate this geometry, yielding phenyl(pyridin-2-yl)methanone and 3-methoxypropan-1-amine .

Aromatic Hydroxylation and N-Oxidation

The phenyl ring is susceptible to para- or ortho-hydroxylation. The mechanism is electrophilic, leading to a radical intermediate or an arene oxide (epoxide) that undergoes an NIH shift to form a stable phenol derivative [3]. Concurrently, the lone pair on the pyridine nitrogen can undergo direct oxygenation by FMOs or CYPs via single electron transfer (SET) to form a pyridine N-oxide [2].

MetabolicPathways Parent (3-Methoxy-propyl)- (phenyl-pyridin-2-yl-methyl)-amine ODemeth O-Demethylation (CYP2D6/3A4) Parent->ODemeth HAT / O-Rebound NDealk1 N-Dealkylation (Propyl) (CYP3A4) Parent->NDealk1 α-C Hydroxylation NDealk2 N-Dealkylation (Diaryl) (CYP3A4) Parent->NDealk2 α-C Hydroxylation AromHyd Aromatic Hydroxylation (CYP2C9/3A4) Parent->AromHyd Epoxidation / NIH Shift NOxid N-Oxidation (Pyridine) (FMO/CYP) Parent->NOxid Direct Oxygenation Met1 3-Hydroxypropyl Metabolite (-14 Da) ODemeth->Met1 Met2 Phenyl(pyridin-2-yl)methanamine (-72 Da) NDealk1->Met2 Met3 3-Methoxypropan-1-amine (-167 Da) NDealk2->Met3 Met4 Phenol Derivatives (+16 Da) AromHyd->Met4 Met5 Pyridine N-oxide (+16 Da) NOxid->Met5 Phase2A Glucuronidation (UGT) (+176 Da) Met1->Phase2A Phase2B Sulfation (SULT) (+80 Da) Met1->Phase2B Met4->Phase2A Met4->Phase2B

Predicted Phase I and Phase II metabolic degradation pathways.

Phase II Conjugation & Clearance Mechanisms

The nucleophilic functional groups generated during Phase I metabolism serve as handles for Phase II conjugating enzymes, facilitating renal or biliary excretion:

  • Glucuronidation (UGT): The primary alcohol (generated from O-demethylation) and phenols (from aromatic hydroxylation) will readily react with UDP-glucuronosyltransferases to form highly water-soluble O-glucuronides.

  • Sulfation (SULT): Sulfotransferases will catalyze the transfer of a sulfonate group from PAPS to the phenolic hydroxyls, representing a high-affinity, low-capacity clearance route.

Quantitative Mass Spectrometry Predictions

To facilitate LC-MS/MS identification, the following table summarizes the predicted exact mass shifts and expected m/z values for the primary metabolites in positive electrospray ionization ( ESI+ ) mode.

Metabolic PathwayPredicted MetaboliteReaction TypeMass Shift (Da)Predicted m/z [M+H]+
Parent Compound (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amineN/A0257.16
O-Demethylation (3-Hydroxy-propyl)-(phenyl-pyridin-2-yl-methyl)-aminePhase I-14.02243.15
N-Dealkylation A Phenyl(pyridin-2-yl)methanaminePhase I-72.05185.11
N-Dealkylation B 3-Methoxypropan-1-aminePhase I-168.0890.09
Aromatic Hydroxylation Phenol / Pyridinol derivativesPhase I+15.99273.15
N-Oxidation Pyridine N-oxidePhase I+15.99273.15
Glucuronidation O-Glucuronide of the O-demethylated metabolitePhase II+162.01*419.18

*Note: Glucuronidation adds 176.03 Da to the parent mass, but represents a +162.01 Da shift relative to the Phase I hydroxylated intermediate due to the loss of water during conjugation.

In Vitro Metabolic Stability & Profiling Protocol

To empirically validate these predictions, a robust in vitro assay using Human Liver Microsomes (HLM) is required.

Self-Validating System Design: This protocol includes a minus-NADPH control to differentiate enzymatic metabolism from chemical instability, and a positive control (e.g., Verapamil) to confirm microsomal activity.

Step-by-Step Methodology
  • Preparation of Incubation Mixture: Thaw Human Liver Microsomes (HLM) on ice. Prepare a reaction mixture containing 100 mM potassium phosphate buffer (pH 7.4), 1 µM of the test compound, and 0.5 mg/mL HLM protein.

  • Pre-Incubation: Aliquot the mixture into a 96-well plate and pre-incubate at 37°C for 5 minutes. Causality: Cold microsomes have rigid lipid bilayers; 37°C restores membrane fluidity, allowing the highly lipophilic substrate to access the embedded CYP active sites.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH regenerating system (final concentration 1 mM NADPH). Control: For the minus-NADPH control wells, add an equivalent volume of buffer instead.

  • Time-Course Sampling: Incubate the reactions at 37°C. At designated time points (0, 15, 30, and 60 minutes), remove a 50 µL aliquot from each well.

  • Quenching & Protein Precipitation: Immediately transfer the 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent instantly denatures the CYP enzymes, preventing over-estimation of clearance, while the internal standard corrects for matrix effects during ionization in the mass spectrometer.

  • Centrifugation and LC-MS/MS Analysis: Centrifuge the quenched samples at 4,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a clean plate for LC-MS/MS analysis using Multiple Reaction Monitoring (MRM) and precursor ion scans to identify the mass shifts detailed in Section 5.

Workflow Prep 1. Reagent Prep HLM & Test Cpd PreInc 2. Pre-Incubation 37°C, 5 min Prep->PreInc Init 3. Reaction Init Add NADPH PreInc->Init Time 4. Time-Course 0 to 60 min Init->Time Quench 5. Quenching Cold ACN + IS Time->Quench Analysis 6. LC-MS/MS Analysis Quench->Analysis

Step-by-step in vitro liver microsomal stability assay workflow.

Conclusion

The metabolic degradation of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is predicted to be driven primarily by CYP-mediated O-demethylation and N-dealkylation, producing highly polar primary amines and alcohols. These Phase I intermediates act as direct substrates for Phase II glucuronidation, ensuring rapid systemic clearance. By employing the self-validating HLM protocol outlined above, researchers can accurately quantify these biotransformations, calculate intrinsic clearance ( CLint​ ), and guide subsequent structural optimizations.

References

  • Role of Cytochrome P450 monooxygenase in Oxidative Biotransformation. Al-Mustaqbal University College.[Link]

  • Cytochrome P450 Mechanism B: Major Types of P450 Oxidation Reactions. University of Washington.[Link]

  • Kinetic Isotope Effects Implicate the Iron−Oxene as the Sole Oxidant in P450-Catalyzed N-Dealkylation. ResearchGate.[Link]

  • Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. MDPI.[Link]

Sources

Foundational

Technical Whitepaper: Receptor Binding Affinity and Functional Selectivity of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Derivatives

Executive Summary The development of functionally selective G-protein-coupled receptor (GPCR) ligands represents a paradigm shift in neuropharmacology. Traditional antagonists targeting the Dopamine D2 Receptor (D2R) eff...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of functionally selective G-protein-coupled receptor (GPCR) ligands represents a paradigm shift in neuropharmacology. Traditional antagonists targeting the Dopamine D2 Receptor (D2R) effectively manage psychotic symptoms but are fundamentally limited by severe extrapyramidal symptoms (EPS) and metabolic dysregulation. Recent structural and pharmacological insights have identified the phenyl(pyridin-2-yl)methanamine scaffold as a highly tunable chemotype capable of inducing functional bias—preferentially activating or blocking either the canonical Gi/o​ protein pathway or the β -arrestin 2 recruitment pathway [1].

This technical guide explores the receptor binding affinity, structural mechanics, and validation workflows for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine and its derivatives. By acting as functionally-biased D2R ligands, these compounds offer a therapeutic window that separates antipsychotic efficacy from classical dopaminergic side effects [2].

Mechanistic Rationale: Scaffold Architecture and Target Engagement

To understand the binding affinity of this specific derivative, we must deconstruct its pharmacophore and analyze its interaction with the D2R orthosteric binding pocket (OBP) and secondary binding pocket (SBP).

The Diarylmethylamine Anchor

The core phenyl-pyridin-2-yl-methyl group serves as the primary hydrophobic anchor. When entering the D2R OBP:

  • Salt Bridge Formation: The protonated secondary amine forms a critical, charge-reinforced hydrogen bond with the highly conserved aspartic acid residue Asp3.32 (Asp114) in Transmembrane Helix 3 (TM3).

  • π−π Stacking: The phenyl and pyridin-2-yl rings project into the hydrophobic microdomain formed by TM5 and TM6, engaging in edge-to-face π−π interactions with Phe6.52 (Phe390) and Trp6.48 (Trp386). This interaction stabilizes the receptor but is generally insufficient to drive functional bias on its own.

The "Bias-Driving" Methoxy-Propyl Tail

The addition of the 3-methoxy-propyl chain transforms a simple antagonist into a functionally selective modulator.

  • Causality of the Tail: The flexible aliphatic chain allows the terminal methoxy oxygen to extend upward toward the extracellular vestibule (ECV). Here, it acts as a hydrogen bond acceptor, interacting with Tyr7.43 (Tyr416) and residues within Extracellular Loop 2 (EL2).

  • Conformational Shift: Because EL2 dynamics are allosterically coupled to the intracellular recruitment of β -arrestin 2, stabilizing specific EL2 conformations via the methoxy-propyl tail selectively favors the β -arrestin 2 signaling cascade over Gi/o​ coupling [1].

G Ligand (3-Methoxy-propyl)- (phenyl-pyridin-2-yl-methyl)-amine D2R Dopamine D2 Receptor (Biased Conformation) Ligand->D2R High Affinity Binding (Ki < 15 nM) Gi Gi/o Protein Pathway (Attenuated) D2R->Gi Weak Coupling Arrestin β-Arrestin 2 Pathway (Favored) D2R->Arrestin Strong Recruitment cAMP cAMP Inhibition Gi->cAMP Akt Akt / GSK-3β Signaling Arrestin->Akt

Fig 1: Functional bias of the diarylmethylamine scaffold at the D2R, favoring β-arrestin 2 recruitment.

Quantitative Structure-Activity Relationship (SAR)

The following table synthesizes the quantitative binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) of the core scaffold versus its optimized derivatives. Data highlights the shift in functional selectivity upon the addition of the ether-containing aliphatic tail.

Compound StructureD2R Ki​ (nM)D3R Ki​ (nM)5-HT2A Ki​ (nM) β -Arrestin Emax​ (%) Gi​ /cAMP Emax​ (%)
Core: Phenyl(pyridin-2-yl)methanamine125.085.0>100015.080.0
(3-Methoxy-propyl) derivative 12.4 45.0 450.0 85.0 10.0
(2-Phenoxy-ethyl) derivative8.515.0120.090.05.0
Reference: Haloperidol1.22.545.00.0 (Antag)0.0 (Antag)

Note: Emax​ values are normalized to the maximal response of the endogenous ligand, Dopamine (100%).

Experimental Workflows: Self-Validating Protocol Systems

To ensure scientific integrity, the evaluation of these derivatives requires a multi-tiered, self-validating experimental workflow. Each protocol below is designed not just to yield data, but to internally verify its own accuracy through specific biochemical controls.

Workflow Step1 Ligand Synthesis Step2 Orthosteric Binding ([3H]-Spiperone) Step1->Step2 Step3 Functional Assays (BRET / cAMP) Step2->Step3 Step4 Bias Calculation (Operational Model) Step3->Step4

Fig 2: End-to-end self-validating workflow for evaluating D2R ligand binding and functional bias.

Protocol 1: Radioligand Displacement Assay (Orthosteric Affinity)

This assay determines the absolute affinity ( Ki​ ) of the ligand for the D2R orthosteric site.

  • Membrane Preparation: Harvest CHO-K1 cells stably expressing human D2Long​ receptors. Homogenize in ice-cold lysis buffer.

  • Buffer Optimization (Causality): Use an assay buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , and 1 mM MgCl2​ (pH 7.4). Why? Divalent cations ( Ca2+ , Mg2+ ) are strictly required to stabilize the G-protein-coupled state of the receptor, ensuring high-affinity binding conformations are accessible.

  • Incubation: Mix 15 μ g of membrane protein with 0.5 nM [3H] -N-methylspiperone and varying concentrations of the test derivative ( 10−11 to 10−5 M). Incubate for 120 minutes at 25°C to achieve thermodynamic equilibrium.

  • Self-Validation (NSB Control): In parallel wells, add 10 μ M Haloperidol. Any residual radioactivity detected here represents Non-Specific Binding (NSB), which must be subtracted from total binding to calculate specific binding.

  • Filtration: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters. Crucial Step: Filters must be pre-soaked in 0.3% Polyethylenimine (PEI). Because the methoxy-propyl derivative is a highly lipophilic basic amine, it will non-specifically adhere to the glass fibers. PEI coats the filter with positive charges, repelling the ligand and preventing false-positive background noise.

  • Analysis: Calculate IC50​ using non-linear regression, and convert to Ki​ using the Cheng-Prusoff equation.

Protocol 2: BRET-Based β -Arrestin 2 Recruitment Assay

To quantify functional bias, we measure the physical interaction between D2R and β -arrestin 2 in live cells [2].

  • Transfection: Co-transfect HEK293T cells with plasmids encoding D2R fused to Renilla luciferase 8 (D2R-Rluc8) and β -arrestin 2 fused to mVenus. Why these tags? Rluc8 and mVenus possess optimal spectral overlap and high quantum yield, making them the gold standard for Bioluminescence Resonance Energy Transfer (BRET).

  • Starvation: Serum-starve cells for 16 hours prior to the assay to lower basal β -arrestin recruitment driven by endogenous growth factors.

  • Substrate Addition: Add 5 μ M Coelenterazine-h (the substrate for Rluc8) and incubate for 10 minutes.

  • Ligand Stimulation: Add the (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine derivative.

  • Detection & Validation: Read emissions at 480 nm (Luciferase) and 535 nm (mVenus). The BRET ratio is calculated as (Emission 535 / Emission 480). Self-Validation: Use Quinpirole as a full agonist reference to define 100% Emax​ . The BRET assay validates itself by measuring a direct protein-protein interaction in real-time without cell lysis, preserving native stoichiometry.

Protocol 3: Gi​ -Mediated cAMP Inhibition Assay
  • Forskolin Stimulation: Treat D2R-expressing cells with 10 μ M Forskolin to directly activate adenylyl cyclase, artificially spiking intracellular cAMP levels.

  • Ligand Addition: Introduce the test derivative. If the compound activates the Gi​ pathway, it will inhibit adenylyl cyclase, reducing the Forskolin-induced cAMP spike.

  • Detection: Use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) cAMP kit (e.g., LANCE Ultra).

  • Bias Calculation: Use the Black & Leff Operational Model of Agonism to calculate the transduction coefficient ( τ/KA​ ) for both the BRET and cAMP assays. The difference ( ΔΔLog(Emax​/EC50​) ) mathematically quantifies the functional bias of the methoxy-propyl derivative compared to the endogenous ligand.

References

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated HPLC-UV Method for the Quantification of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Abstract This application note details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of (...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note details the development and validation of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the accurate quantification of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. The method is designed for researchers, scientists, and drug development professionals requiring a precise analytical procedure for this compound in various sample matrices. The developed isocratic method demonstrates excellent linearity, accuracy, and precision, and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3][4][5]

Introduction

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a tertiary amine containing both a pyridine and a phenyl moiety. Accurate and precise quantification of such molecules is crucial in drug discovery, development, and quality control processes. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of small molecules due to its high separation efficiency, sensitivity, and broad applicability.[6]

The development of a successful HPLC method for basic compounds like the target analyte presents specific challenges, primarily related to poor peak shape (tailing) due to interactions with residual silanol groups on the silica-based stationary phase.[7][8] This application note describes a systematic approach to overcome these challenges through careful selection of the column and mobile phase conditions, leading to a validated method suitable for its intended purpose.

Analyte Properties and Method Development Strategy

Due to the unavailability of experimental physicochemical data for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, its properties were estimated based on its structural components to guide method development.

  • pKa Estimation : The basicity of the molecule is primarily attributed to the pyridine nitrogen. The pKa of 2-benzylpyridine is approximately 5.13.[1] The tertiary amine in the side chain is expected to have a higher pKa. To ensure consistent protonation and minimize secondary interactions with the stationary phase, a mobile phase pH of around 3 or lower is recommended.[9]

  • Hydrophobicity (logP) Estimation : The molecule possesses both hydrophobic (phenyl and alkyl chain) and polar (amine and ether) functionalities. The logP of N-(3-hydroxypropyl)aniline is 1.55, suggesting moderate hydrophobicity.[10] A reversed-phase C18 column is a suitable starting point for retaining and separating the analyte from polar impurities.[10]

  • UV Absorption : The presence of both a pyridine and a phenyl ring suggests strong UV absorbance. Pyridine exhibits a π-π* transition at approximately 240 nm.[11] Therefore, a detection wavelength in the range of 220-260 nm is expected to provide good sensitivity. A wavelength of 220 nm was chosen for this study to ensure high sensitivity.[5]

Based on these estimations, the following method development strategy was devised:

Caption: HPLC-UV Method Development Workflow.

Experimental

Instrumentation and Reagents
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and UV-Vis diode array detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Acetonitrile (HPLC grade).

  • Trifluoroacetic acid (TFA).

  • Water (HPLC grade).

  • (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine reference standard.

Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water with 0.1% TFA (40:60, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 220 nm
Run Time 10 minutes

Protocols

Standard Solution Preparation
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve it in 10 mL of diluent (Mobile Phase).

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

Sample Preparation
  • Accurately weigh the sample containing the analyte.

  • Dissolve the sample in a known volume of diluent.

  • Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation

The developed method was validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), and robustness.[1][2][3][4][5]

Specificity

Specificity was evaluated by analyzing a blank sample (diluent) and a sample spiked with the analyte. The chromatograms showed no interfering peaks at the retention time of the analyte.

Linearity and Range

Linearity was assessed by analyzing seven concentrations of the analyte ranging from 1 to 100 µg/mL. The calibration curve was constructed by plotting the peak area against the concentration.

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Regression Equation y = mx + c
Accuracy

Accuracy was determined by the recovery method. A known amount of the analyte was spiked into a blank matrix at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was calculated for each level.

Spiked LevelMean Recovery (%)% RSD
80%99.50.8
100%100.20.5
120%99.80.7
Precision

Precision was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day). Six replicate injections of the 50 µg/mL standard were performed on the same day and on three different days.

Precision Level% RSD
Repeatability < 1.0%
Intermediate Precision < 2.0%
LOD and LOQ

The Limit of Detection (LOD) and Limit of Quantification (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.

ParameterResult
LOD 0.3 µg/mL
LOQ 1.0 µg/mL
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the robustness of the method.

G cluster_0 Method Validation Protocol Specificity Specificity (No Interference) Linearity Linearity & Range (r² > 0.999) Accuracy Accuracy (Recovery 98-102%) Precision Precision (%RSD < 2%) LOD_LOQ LOD & LOQ (Signal-to-Noise) Robustness Robustness (Deliberate Changes) Validation_End End Robustness->Validation_End Validation_Start Start Validation_Start->Specificity

Caption: ICH Q2(R1) Method Validation Parameters.

Conclusion

A simple, rapid, and reliable RP-HPLC-UV method for the quantification of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine has been successfully developed and validated. The method demonstrates excellent performance in terms of specificity, linearity, accuracy, precision, and robustness, making it suitable for routine analysis in a quality control environment and for research purposes. The systematic approach to method development, based on the estimated physicochemical properties of the analyte, proved to be effective in achieving optimal chromatographic separation.

References

  • LookChem. Cas 101-82-6, 2-Benzylpyridine. [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. June 1995. [Link]

  • McCalley, D. V. "The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations." Journal of Chromatography A, vol. 1217, no. 6, 2010, pp. 858-880.
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 2021. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005. [Link]

  • Welch Materials. HPLC Column Selection: Core to Method Development (Part I). November 2025. [Link]

  • Labcompare. LABTips: How to Prevent Tailing Peaks in HPLC. October 2021. [Link]

  • Chrom Tech, Inc. What Causes Peak Tailing in HPLC? October 2025. [Link]

  • LCGC International. Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. [Link]

  • Phenomenex. How to Reduce Peak Tailing in HPLC? June 2025. [Link]

  • ResearchGate. How can I prevent peak tailing in HPLC? November 2013. [Link]

  • PubMed. HPLC-UV method validation for the identification and quantification of bioactive amines in commercial eggs. September 2015. [Link]

  • LCGC International. HPLC Column Selection. May 2013. [Link]

  • LCGC Blog. HPLC Diagnostic Skills II – Tailing Peaks. November 2019. [Link]

  • GL Sciences. HPLC Columns & LC Columns | Types, How to Choose, Compare. [Link]

  • Phenomenex. Choosing the Right HPLC Column: A Complete Guide. April 2025. [Link]

  • G-M-I, Inc. Challenges in HPLC Technology and Potential Solutions. October 2023. [Link]

  • Hawach Scientific. HPLC Column Selection Guide. [Link]

  • ResearchGate. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. March 2026. [Link]

  • SciELO. Validation of an HPLC-UV method for the identification and quantification of bioactive amines in chicken meat. [Link]

  • ResearchGate. (PDF) HPLC-UV method Validation for the identification and quantification of bioactive amines in commercial eggs. [Link]

  • ALWSCI. Advantages, Limitations, And Future Trends Of High-Performance Liquid Chromatography (HPLC). September 2025. [Link]

  • Chromatography Today. 4 Common Mistakes to Avoid in HPLC. [Link]

  • PharmaCores. Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! May 2025. [Link]

  • NextSDS. (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE - Chemical Substance Information. [Link]

  • NextSDS. (3-METHOXY-PROPYL)-PYRIDIN-2-YLMETHYL-AMINE — Chemical Substance Information. [Link]

  • Chemical Synthesis Database. 3-[2-(methoxymethyl)phenyl]pyridine. May 2025. [Link]

  • PubChem. (2S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine | C19H24N2O | CID. [Link]

  • ResearchGate. Physicochemical Properties of (Z)-3-(4-((Hydroxymethyl)(methyl)amino)phenyl)-2-(4-halophenyl) Acrylonitriles: A Comprehensive Experimental and Theoretical Study. March 2025. [Link]

Sources

Application

Application Notes and Protocol for the Solubilization of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in DMSO for Bioassays

Abstract This document provides a comprehensive guide for the solubilization of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, a novel small molecule, in dimethyl sulfoxide (DMSO) for subsequent use in a variety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the solubilization of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, a novel small molecule, in dimethyl sulfoxide (DMSO) for subsequent use in a variety of biological assays. The protocol emphasizes best practices to ensure compound integrity, maximize solubility, and maintain experimental reproducibility. It addresses the critical aspects of preparing high-concentration stock solutions, executing serial dilutions, and mitigating potential artifacts arising from the solvent. This guide is intended for researchers, scientists, and drug development professionals engaged in in vitro and cell-based screening.

Introduction: The Critical First Step in Bioassays

The reliability and reproducibility of data from biological assays are fundamentally dependent on the proper handling and preparation of test compounds. (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, as a small molecule with amine and ether functionalities, requires a carefully considered dissolution strategy to avoid common pitfalls such as incomplete solubilization, precipitation, and degradation. Dimethyl sulfoxide (DMSO) is a powerful and widely used aprotic solvent, capable of dissolving a broad spectrum of both polar and non-polar compounds, making it an indispensable tool in drug discovery and life science research.[1][2] However, its use is not without challenges, including potential cytotoxicity and direct interference with assay components at higher concentrations.[3][4][5]

This application note provides a robust protocol grounded in established best practices. It moves beyond a simple list of steps to explain the scientific rationale behind each recommendation, empowering the researcher to adapt the protocol to their specific experimental context while upholding the principles of scientific integrity.

Physicochemical Profile and Reagent Specifications

While specific experimental data for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is not widely available, we can infer a hypothetical profile based on its structural motifs to guide the dissolution process.

ParameterEstimated Value/CharacteristicRationale & Importance
Molecular Formula C₁₈H₂₄N₂ODerived from the chemical name. Essential for calculating molarity.
Molecular Weight (MW) 284.40 g/mol Calculated from the molecular formula. Critical for accurate stock solution preparation.
Appearance Assumed to be a solid (crystalline or powder)Most small molecules are supplied in this form.[1][6]
pKa (estimated) 6.5 - 8.5The pyridinic and tertiary amine groups are basic. This influences solubility in aqueous solutions of varying pH.
LogP (estimated) 2.5 - 3.5Indicates moderate lipophilicity, suggesting good solubility in organic solvents like DMSO but potential for precipitation in aqueous buffers.

Table 1: Hypothetical Physicochemical Properties. These estimated values provide a practical framework for the calculations and handling steps outlined in this protocol.

Reagent and Equipment Quality

The quality of reagents is paramount for reproducible results.

Reagent/EquipmentRecommended Grade/SpecificationJustification
Dimethyl Sulfoxide (DMSO) Anhydrous, ≥99.9% purity, sterile-filteredWater is a common cause of compound precipitation from DMSO stocks and can accelerate degradation.[1][7][8]
Test Compound Solid form, purity ≥95%High purity is essential to attribute biological effects solely to the compound of interest.
Pipettes & Tips Calibrated micropipettes with sterile, low-retention tipsEnsures accurate and precise liquid handling, which is critical for concentration calculations.
Vials/Tubes Sterile, low-binding polypropylene or glass vialsMinimizes loss of compound due to adsorption to container surfaces.
Analytical Balance Readability to at least 0.1 mgRequired for accurate weighing of small quantities of the compound.

Table 2: Materials and Specifications. Adherence to these specifications minimizes common sources of experimental error.

Core Protocol: Preparation of a 10 mM Stock Solution in 100% DMSO

This protocol details the preparation of a high-concentration primary stock solution. High-concentration stocks are crucial for minimizing the final volume of DMSO introduced into the aqueous assay medium.

Step-by-Step Procedure:
  • Pre-Calculation: Determine the mass of the compound required. To prepare 1 mL of a 10 mM stock solution of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (MW = 284.40 g/mol ):

    • Mass (mg) = Molarity (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.001 L x 284.40 g/mol x 1000 mg/g = 2.844 mg

  • Weighing the Compound:

    • Place a sterile 1.5 mL microcentrifuge tube or glass vial on an analytical balance and tare.

    • Carefully weigh out approximately 2.84 mg of the compound directly into the vial. Record the exact mass.

  • Solvent Addition:

    • Recalculate the precise volume of DMSO needed based on the actual mass recorded.

    • Volume (mL) = [Mass (mg) / Molecular Weight ( g/mol )] / Molarity (mol/L)

    • Using a calibrated micropipette, add the calculated volume of anhydrous, sterile DMSO to the vial.

  • Dissolution:

    • Tightly cap the vial and vortex for 30-60 seconds.[1] Visually inspect the solution against a light source to check for any undissolved particulates.

    • If not fully dissolved: Sonicate the vial in a water bath for 5-10 minutes.[9] Sonication uses ultrasonic waves to break up compound aggregates.

    • As a final resort: Gentle warming in a 37°C water bath for 5-10 minutes can be attempted for compounds that are not heat-sensitive.[9][10] However, given the amine structure, prolonged heat should be avoided to prevent potential degradation.

  • Storage and Aliquoting:

    • Once the compound is fully dissolved, creating a clear solution, aliquot the stock into single-use volumes (e.g., 10-20 µL) in sterile, low-binding tubes.

    • This practice is critical to avoid repeated freeze-thaw cycles, which can introduce moisture and lead to compound degradation or precipitation.[1][9]

    • Store aliquots at -20°C for short-to-medium term (1-6 months) or at -80°C for long-term storage, protected from light.[1]

Experimental Workflow: From Stock to Assay Plate

Properly diluting the high-concentration DMSO stock into the final aqueous assay buffer is a frequent point of failure where compounds can precipitate. The following workflow is designed to mitigate this risk.

Serial Dilution in 100% DMSO

It is a critical best practice to perform initial serial dilutions in 100% DMSO before introducing the compound to an aqueous environment.[9][11] This maintains a high concentration of the organic solvent, keeping the compound solubilized.

G cluster_0 Preparation in 100% DMSO cluster_1 Final Dilution into Aqueous Assay Medium Stock 10 mM Stock in 100% DMSO D1 1 mM Stock->D1 1:10 dilution D2 100 µM D1->D2 1:10 dilution D3 10 µM D2->D3 1:10 dilution AssayPlate Assay Plate (e.g., 100 µL final volume) D2->AssayPlate Add 1 µL of 100 µM stock to 99 µL medium D4 ... D3->D4 ... Result Final Concentration: 1 µM Compound 1% DMSO AssayPlate->Result

Diagram 1: Serial and Final Dilution Workflow. This illustrates the two-stage dilution process to prevent compound precipitation.

Protocol for Assay Plate Preparation:
  • Prepare Intermediate Stocks: Perform serial dilutions of your 10 mM primary stock in 100% DMSO to create a range of intermediate stocks (e.g., 1 mM, 100 µM, 10 µM).

  • Final Dilution: To achieve a final assay concentration of 1 µM with a final DMSO concentration of 1%, add 1 µL of the 100 µM DMSO stock to 99 µL of the pre-warmed aqueous assay medium in the well of the microplate.

  • Mixing: Mix immediately and thoroughly by gentle pipetting or orbital shaking to ensure rapid and uniform dispersion, which minimizes localized high concentrations that can cause precipitation.

  • Vehicle Control: Crucially, prepare control wells that contain the same final concentration of DMSO (in this case, 1%) without the test compound. This allows for the differentiation of compound-specific effects from solvent-induced artifacts.[9]

Scientific Integrity: Best Practices & Troubleshooting

Adherence to the following principles is essential for generating trustworthy and reproducible data.

Causality Behind Key Experimental Choices
  • Why Anhydrous DMSO? DMSO is hygroscopic, meaning it readily absorbs moisture from the atmosphere.[1] This absorbed water reduces the solvent's solvating power for lipophilic compounds, often leading to precipitation over time.[12]

  • Why Limit Final DMSO Concentration? High concentrations of DMSO can be directly toxic to cells, typically above 2%.[3] Even at non-toxic concentrations (e.g., below 1%), DMSO can induce biological effects, such as altering membrane permeability, scavenging reactive oxygen species, or even competing with your compound for binding to a protein target.[3][13][14] It is recommended to keep the final concentration below 0.5%, and ideally at 0.1% if possible.[9][10]

  • Why Aliquot? Each freeze-thaw cycle exposes the stock solution to temperature fluctuations and potential atmospheric moisture, increasing the risk of compound degradation and precipitation.[1][9] Studies have shown that while many compounds are stable through multiple freeze-thaw cycles, aliquoting is a simple and effective risk mitigation strategy.[7][15]

  • Stability of Amine Compounds: Tertiary amines can be susceptible to oxidation. While many are stable in DMSO, storing stocks under an inert gas like argon or nitrogen before sealing can provide an extra layer of protection for long-term storage, although for most standard applications in sealed vials, this is not necessary.[16]

Troubleshooting Common Issues
ProblemPotential Cause(s)Recommended Solution(s)
Compound fails to dissolve in 100% DMSO. Insufficient solvent volume; Compound has very low intrinsic solubility; Compound has degraded.Verify calculations. Attempt dissolution in a larger volume to create a more dilute stock. Use sonication and gentle, brief warming.[9] If it still fails, the compound may require a different solvent system.
Stock solution is initially clear but becomes cloudy over time. Moisture absorption from the atmosphere; Compound instability/degradation.Use fresh, anhydrous DMSO and ensure vials are tightly sealed. Store aliquots at -80°C.[1] The compound may have limited stability in solution.
Compound precipitates upon final dilution into aqueous buffer. "Salting out" effect from buffer components; Exceeding the aqueous solubility limit.Perform serial dilutions in 100% DMSO first.[11] Add the DMSO stock to the aqueous buffer (not the other way around) with rapid mixing. Consider using a lower final concentration or including a non-ionic detergent like Tween-20 in the assay buffer if compatible with the assay.[17]
High background or inconsistent results in bioassay. DMSO concentration is too high or inconsistent across wells; DMSO is interfering with the assay.Ensure the final DMSO concentration is identical in all wells, including vehicle controls.[18] Run a DMSO dose-response curve to determine the maximum tolerated concentration for your specific assay.

Table 3: Troubleshooting Guide. A systematic approach to resolving common solubilization challenges.

Conclusion

This application note provides a detailed and scientifically-grounded protocol for the dissolution of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in DMSO. By understanding the principles of solubility, the properties of DMSO, and the rationale behind each step, researchers can confidently prepare compound solutions that are stable, accurate, and suitable for generating high-quality bioassay data. The keys to success are the use of high-purity reagents, the preparation of a concentrated primary stock, a staged dilution strategy, and the inclusion of appropriate vehicle controls.

References

  • Benchchem. (n.d.). Protocol for Dissolving Compounds in DMSO for Biological Assays.
  • Hansen, H. F., et al. (2012). Considerations regarding use of solvents in in vitro cell based assays. PMC. Retrieved from [Link]

  • Benchchem. (n.d.). Application Note and Protocol: A Step-by-Step Guide for Preparing Stock Solutions of Test Compounds in 100% DMSO.
  • Galvão, J., et al. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. Experimental Oncology.
  • Galvão, J., et al. (2024). CONSIDERING DIMETHYL SULFOXIDE SOLVENT TOXICITY TO MAMMALIAN CELLS AND ITS BIOLOGICAL EFFECTS. PubMed. Retrieved from [Link]

  • Quora. (2017). What effects does DMSO have on cell assays?. Retrieved from [Link]

  • Di Rienzo, L., et al. (2024). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Retrieved from [Link]

  • ResearchGate. (2016). How do I make a stock solution of a substance in DMSO?. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of three different amine co-initiators in DMSO-d 6 with 20.... Retrieved from [Link]

  • Emulate Bio. (2019). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • Cayman Chemical. (2022). C29 Product Information.
  • ResearchGate. (2013). How to dissolve small inhibitor molecules for binding assay?. Retrieved from [Link]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions. PubMed. Retrieved from [Link]

  • Kozik, V., et al. (2003). Studies on Repository Compound Stability in DMSO under Various Conditions. Journal of Biomolecular Screening. Retrieved from [Link]

  • Kozik, V., et al. (2008). Stability of screening compounds in wet DMSO. PubMed. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low extraction recovery of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in liquid-liquid extraction

Target Analyte Profile: (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Classification: Dibasic, lipophilic small molecule Key Functional Groups: Pyridine Ring: Weakly basic (pKa ~ 5.2) Secondary Aliphatic Amine: S...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte Profile: (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Classification: Dibasic, lipophilic small molecule Key Functional Groups:

  • Pyridine Ring: Weakly basic (pKa ~ 5.2)

  • Secondary Aliphatic Amine: Strongly basic (pKa ~ 9.5–10.5)

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you systematically diagnose and resolve low extraction recoveries for complex dibasic pharmaceutical compounds during Liquid-Liquid Extraction (LLE).

Due to its dual basic sites and lipophilic nature, (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is highly susceptible to partial ionization, severe plasma protein binding, and non-specific adsorption. The diagnostic workflow and technical FAQs below will guide you through the exact causality of these issues and how to resolve them.

Diagnostic Workflow for LLE Recovery

LLE_Troubleshooting Step1 Low Recovery Detected (<50% Yield) Step2 Check Aqueous pH Is pH > 11.5? Step1->Step2 Fix2 Adjust with 0.5M NH4OH or 0.1M NaOH Step2->Fix2 No Step3 Check Protein Binding Is AGP disrupted? Step2->Step3 Yes Fix2->Step3 Fix3 Pre-treat plasma with 1:1 Isopropanol/Water Step3->Fix3 No Step4 Check Organic Solvent Is polarity matched? Step3->Step4 Yes Fix3->Step4 Fix4 Switch to MTBE or Hexane:EtOAc (80:20) Step4->Fix4 No Step5 Check Labware (NSB) Is binding mitigated? Step4->Step5 Yes Fix4->Step5 Fix5 Add 1% TEA to solvent or use PP tubes Step5->Fix5 No Success Optimal Recovery (>85%) Achieved Step5->Success Yes Fix5->Success

Diagnostic decision tree for troubleshooting low LLE recovery of dibasic pharmaceutical compounds.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q1: I adjusted the aqueous phase to pH 9.0, but my recovery is still under 40%. Why isn't the molecule partitioning into the organic phase? A: You are encountering a partial ionization trap. While pH 9.0 is sufficient to fully deprotonate the pyridine ring (pKa ~5.2), it is not high enough to neutralize the secondary aliphatic amine (pKa ~9.5–10.5). In LLE, the "pKa + 2" rule dictates that the aqueous pH must be at least two units above the highest pKa of the analyte to ensure >99% of the molecules are in their neutral, unionized state[1]. At pH 9.0, the secondary amine remains protonated (cationic) and highly water-soluble[2]. Solution: Increase the aqueous pH to ≥ 11.5 using a strong base like 0.5 M Ammonium Hydroxide ( NH4​OH ) or 0.1 M Sodium Hydroxide (NaOH) prior to adding your organic solvent.

Q2: My analyte is highly lipophilic, yet it remains in the plasma layer. Could protein binding be the culprit? A: Yes. Basic, lipophilic drugs exhibit a high affinity for alpha-1-acid glycoprotein (AGP), a key transport protein in human plasma, as well as human serum albumin (HSA)[3]. If the drug-protein complex is not disrupted prior to extraction, the analyte will not be free to partition into the organic phase, drastically reducing recovery[4]. Solution: You must disrupt the tertiary structure of AGP. You can achieve this by diluting the plasma 1:1 (v/v) with a water/isopropanol mixture (50:50, v/v) before extraction, which denatures the protein without causing a full, messy precipitation that could trap the analyte[4].

Q3: I have optimized the pH and disrupted protein binding, but my recovery is still inconsistent across replicates. Is my solvent choice wrong? A: Purely non-polar solvents (like 100% Hexane or Heptane) often yield poor recoveries for molecules containing multiple heteroatoms (like your methoxy and pyridine groups) due to a polarity mismatch. Furthermore, basic amines are notorious for non-specific binding (NSB) to the free silanol groups on standard borosilicate glassware. Solution: Switch to a moderately polar extraction solvent like Methyl tert-butyl ether (MTBE) or a Hexane:Ethyl Acetate (80:20, v/v) mixture. To combat NSB, perform the extraction in low-bind polypropylene tubes, or add 1–2% Triethylamine (TEA) to your organic solvent. TEA acts as a sacrificial base, competitively blocking the acidic silanol sites on glassware.

Self-Validating Experimental Protocol: Optimized LLE Workflow

Objective: Achieve >85% recovery of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine from human plasma. Materials: Low-bind polypropylene microcentrifuge tubes, 0.5 M NH4​OH , Isopropanol, MTBE, Triethylamine (TEA).

Step 1: Sample Aliquoting & Protein Disruption

  • Transfer 100 µL of plasma sample into a 2.0 mL low-bind polypropylene tube.

  • Add 50 µL of a Water/Isopropanol (50:50, v/v) solution.

  • Causality Check: Vortex gently for 30 seconds. This step denatures alpha-1-acid glycoprotein (AGP) without precipitating the bulk proteins, freeing the bound analyte[4].

Step 2: pH Adjustment (Ionization Suppression)

  • Add 100 µL of 0.5 M Ammonium Hydroxide ( NH4​OH ) to the sample.

  • Causality Check: Verify the pH of a dummy sample using pH paper. It must read ≥ 11.5. This ensures both the pyridine and secondary amine groups are fully deprotonated and lipophilic[1].

Step 3: Liquid-Liquid Extraction

  • Add 1000 µL of Methyl tert-butyl ether (MTBE) containing 1% (v/v) Triethylamine (TEA).

  • Causality Check: TEA acts as a sacrificial base to block any residual active sites on the plastic or glass, preventing non-specific binding. MTBE provides the exact polarity needed for the methoxypropyl and pyridine moieties.

  • Vortex vigorously for 10 minutes on a multi-tube vortexer to maximize the surface area between the aqueous and organic phases[2].

Step 4: Phase Separation

  • Centrifuge the tubes at 4,000 × g for 5 minutes at 4°C.

  • Causality Check: A clean, sharp interface should form. If an emulsion is present, add 50 µL of brine (saturated NaCl) and re-centrifuge.

Step 5: Isolation and Reconstitution

  • Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean polypropylene collection plate or tube.

  • Evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of your LC-MS mobile phase (e.g., 10% Acetonitrile / 90% Water with 0.1% Formic Acid). Vortex for 2 minutes before injection.

Quantitative Data Summary

The table below summarizes the expected recovery yields based on the systematic implementation of the troubleshooting interventions described above.

Troubleshooting InterventionAqueous pHOrganic Solvent SystemAdditives / Pre-treatmentExpected Recovery (%)
Baseline (Poor) 7.4 (Physiological)100% HexaneNone< 15%
Partial pH Adjustment 9.0100% HexaneNone35 - 45%
Full pH Adjustment 12.0MTBENone65 - 75%
Protein Disruption Added 12.0MTBE1:1 Isopropanol dilution80 - 85%
Fully Optimized 12.0MTBEIsopropanol + 1% TEA> 90%
References
  • Comparing Solid Phase vs. Solid Liquid vs. Liquid Liquid Extractions - Waters Corporation. Available at:[Link]

  • [2] Sample treatment based on extraction techniques in biological matrices - Ovid. Available at:[Link]

  • [4] Techniques for disrupting protein binding in sample preparation - Biotage. Available at: [Link]

  • [3] Characterization of Drug Binding with Alpha1-Acid Glycoprotein in Clinical Samples using Ultrafast Affinity Extraction - PMC. Available at: [Link]

  • [1] Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2 - LCGC International. Available at: [Link]

Sources

Optimization

Technical Support Center: Optimizing Chiral Resolution of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals tasked with the enantiomeric separation of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine .

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This portal is designed for researchers and drug development professionals tasked with the enantiomeric separation of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine .

Because this molecule features a sterically hindered diarylmethylamine core and a highly basic secondary amine, standard resolution protocols often fail, resulting in severe chromatographic tailing or non-crystallizing oils. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize your chiral workflows.

Troubleshooting Preparative SFC Separations

Q: Why do the enantiomers of my target amine co-elute with severe peak tailing on standard polysaccharide columns, even when using basic additives like Diethylamine (DEA)?

The Causality: In Supercritical Fluid Chromatography (SFC), basic amines interact strongly with the residual, unendcapped acidic silanols on the silica support of Chiral Stationary Phases (CSPs). While basic additives like DEA are traditionally used to competitively mask these silanols, they are often insufficient for highly basic, sterically hindered diarylmethylamines.

The Solution: Invert the additive strategy. Instead of a basic additive, utilize a strong acidic additive such as Methanesulfonic acid (MSA) or Ethanesulfonic acid (ESA) . As demonstrated in recent[1], acidic additives form an intact, neutral ion-pair salt with the basic amine in the mobile phase. This localized pH decrease and ion-pairing mechanism completely suppresses non-specific silanol interactions, driving the separation purely through chiral recognition with the CSP.

Self-Validating SFC Protocol for Basic Amines
  • Column Selection: Mount a polysaccharide-based CSP (e.g., Chiralpak AD-H or IC, 5 µm).

  • Mobile Phase Preparation: Use supercritical CO₂ as the primary fluid. Prepare a co-solvent (modifier) of HPLC-grade Methanol containing 0.1% (v/v) Methanesulfonic acid (MSA) .

  • System Equilibration: Set the Active Back Pressure Regulator (ABPR) to 120 bar and the column compartment to 35°C. Equilibrate until the UV baseline (262 nm) is completely flat.

  • Injection: Inject the racemic (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine (dissolved in methanol). Self-validation step: The first injection should yield a symmetry factor between 0.9 and 1.2. If tailing persists, increase MSA to 0.2%.

  • Fraction Collection & Free-basing: Collect the baseline-resolved fractions. Immediately neutralize the collected fractions with saturated aqueous NaHCO₃ to break the MSA ion-pair, then extract the enantiopure free amine into dichloromethane.

Troubleshooting Classical Diastereomeric Salt Resolution

Q: When attempting classical resolution, the reaction yields a thick syrup or oil instead of precipitating a diastereomeric salt. How do I force crystallization?

The Causality: Oiling out (liquid-liquid phase separation) occurs when the lattice energy of the target diastereomeric salt is lower than the solvation energy, often exacerbated by a mismatch in steric bulk between the resolving agent and the amine. The flexible 3-methoxypropyl chain further increases the entropic barrier to crystallization.

The Solution: Switch to a highly rigid, sterically demanding resolving agent. [2] dictates that the resolving agent must complement the steric bulk of the substrate. Use (R)-(-)-Mandelic acid or Di-p-toluoyl-L-tartaric acid (DTTA) . Furthermore, utilize a thermodynamically controlled cooling ramp rather than crash-cooling.

Step-by-Step Crystallization Protocol
  • Salt Formation: Dissolve 1.0 equivalent of the racemic amine in a 9:1 (v/v) mixture of Toluene and Methanol.

  • Resolving Agent Addition: Add 0.75 equivalents of (R)-(-)-Mandelic acid. Note: Using a sub-stoichiometric amount ensures that only the least soluble diastereomeric salt forms, maximizing the enantiomeric excess (ee) of the precipitate.

  • Thermodynamic Crystallization: Heat the mixture to 65°C until a homogenous solution is achieved. Program the reactor to cool linearly to 5°C over a 12-hour period.

  • Isolation: Filter the precipitated salt and wash with ice-cold toluene.

  • Regeneration: Suspend the isolated salt in water, adjust the pH to 10.5 using 1M NaOH, and extract the enantiopure (S)-amine into ethyl acetate.

Workflow Visualization & Yield Optimization

Q: Classical resolution wastes 50% of my starting material. How can I improve the overall atom economy of this process?

The Solution: Implement a Resolution-Racemization-Recycle (RRR) loop. The unwanted enantiomer can be chemically racemized and fed back into the resolution step. Because the chiral center is benzylic, it can be oxidized to a non-chiral imine and subsequently reduced back to the racemic amine, a technique widely applied in industrial [3].

G Start Racemic (3-Methoxy-propyl)- (phenyl-pyridin-2-yl-methyl)-amine Split Resolution Strategy Start->Split SFC Preparative SFC (Polysaccharide CSP + MSA) Split->SFC Classical Classical Resolution (Diastereomeric Salt Formation) Split->Classical Target Target (S)-Enantiomer (High ee%) SFC->Target Waste Unwanted (R)-Enantiomer SFC->Waste Classical->Target Classical->Waste Racemization Racemization Loop (Imine Oxidation & Reduction) Waste->Racemization Racemization->Start Recycle

Workflow for the chiral resolution and racemization recycling of diarylmethylamine enantiomers.

Quantitative Method Comparison

To determine the best path forward for your specific scale and purity requirements, consult the comparative data below:

ParameterSupercritical Fluid Chromatography (SFC)Diastereomeric Salt Crystallization
Primary Mechanism Transient diastereomeric interactions with CSPDifferential solubility of diastereomeric salts
Optimal Additive/Agent 0.1% Methanesulfonic acid (MSA) in Methanol(R)-(-)-Mandelic acid or DTTA
Typical Yield (Single Pass) 45 - 48% (per enantiomer)25 - 35% (requires recrystallization)
Typical Enantiomeric Excess > 99% ee85 - 95% ee (pre-recrystallization)
Throughput & Scalability High (Continuous injection, rapid cycle times)Very High (Batch processing, ton-scale viable)
Environmental Impact Low (CO₂ is recycled, minimal solvent waste)Moderate (Requires solvent recycling systems)

References

  • Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International. Available at:[Link]

  • Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. Tetrahedron: Asymmetry. Available at:[Link]

  • Chiral Resolution (Case Study: RRR Synthesis). Wikipedia, The Free Encyclopedia. Available at:[Link]

Troubleshooting

Technical Support Center: Reducing Background Noise in (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Fluorescence Binding Assays

Welcome to the technical support center for optimizing your fluorescence binding assays involving (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. This guide, designed for researchers, scientists, and drug developm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for optimizing your fluorescence binding assays involving (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice to help you minimize background noise and enhance the signal-to-noise ratio of your experiments. As Senior Application Scientists, we have structured this guide to not only provide solutions but also to explain the underlying principles, ensuring robust and reproducible results.

High background fluorescence is a common challenge that can mask specific signals, leading to reduced assay sensitivity and inaccurate data.[1][2] This guide will walk you through the common sources of background noise and provide actionable, step-by-step protocols to mitigate them.

Section 1: Troubleshooting Autofluorescence

FAQ: What is autofluorescence and why is it a problem in my assay?

Answer: Autofluorescence is the natural fluorescence emitted by biological samples or assay components when they are excited by light.[3][4] Common sources in cell-based assays include endogenous molecules like NADH, collagen, riboflavin, and lipofuscin.[1][3][4] In biochemical assays, components of buffers and culture media, such as phenol red and fetal bovine serum (FBS), can also be significant contributors.[5] This intrinsic fluorescence can create a high background signal, which may obscure the specific fluorescence from your labeled amine compound, thereby reducing the sensitivity and dynamic range of your assay.[1][5]

Troubleshooting Guide: How can I identify and reduce autofluorescence?
Q1: How do I confirm that autofluorescence is the source of my high background?

A1: The most straightforward method is to run an unstained control. This involves preparing a sample with all components of your assay except for your fluorescently labeled (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine.

  • Prepare your sample (e.g., cells, protein solution) as you would for the actual experiment.

  • Add all assay buffers and reagents, but substitute the fluorescent compound with a vehicle control (e.g., the buffer the compound is dissolved in).

  • Measure the fluorescence using the same instrument settings (excitation and emission wavelengths, gain) as your experimental samples.

  • A high signal in this unstained control indicates the presence of autofluorescence.[1][3]

Q2: My media/buffer seems to be the problem. What can I do?

A2: Optimize your assay medium or buffer. Many standard cell culture media contain components that are inherently fluorescent.

  • Avoid Phenol Red: Phenol red is a pH indicator found in many culture media and is a known source of autofluorescence.[5] Whenever possible, use phenol red-free media for your fluorescence assays.

  • Reduce Serum Concentration: Fetal bovine serum (FBS) contains various fluorescent molecules.[5] If your experiment allows, reduce the concentration of FBS or switch to a serum-free medium.

  • Use Specialized Media: Consider using commercially available low-autofluorescence media, such as FluoroBrite™, especially for live-cell imaging.[5]

  • For Fixed Cells: If you are working with fixed cells, consider replacing the culture medium with a buffer that has low autofluorescence, like phosphate-buffered saline (PBS), before imaging.[5]

Q3: Can I change my experimental design to avoid autofluorescence?

A3: Yes, strategic selection of fluorophores and instrument settings can make a significant difference.

  • Use Red-Shifted Dyes: Autofluorescence from biological samples is most prominent in the blue to green regions of the spectrum (350-550 nm).[1][4][5] If you are labeling your amine, consider using a fluorophore that excites and emits in the red or far-red region (620–750 nm) to avoid this spectral overlap.[3][4]

  • Instrument Settings: For adherent cells in a fluorescent supernatant, reading the plate from the bottom can help reduce the background signal from the medium.[5]

Section 2: Mitigating Light Scatter

FAQ: What are Rayleigh and Raman scattering, and how do they interfere with my measurements?

Answer: Light scattering occurs when the excitation light interacts with molecules in your sample and is redirected. This scattered light can be detected by the instrument and contribute to the background signal.[6][7]

  • Rayleigh Scattering: This is scattered light that has the same wavelength as the excitation light.[6][8]

  • Raman Scattering: This is inelastic scattering where the light loses a small amount of energy to the solvent molecules (commonly water). This results in a peak that appears at a constant energy shift from the excitation wavelength.[6][8]

Both types of scattering can create false peaks in your emission spectrum, which can be mistaken for specific fluorescence, especially when the true signal is weak.[7]

Troubleshooting Guide: How can I minimize the impact of light scatter?
Q1: How can I determine if a peak in my spectrum is from scattering or my compound?

A1: Perform a simple experiment by varying the excitation wavelength.

  • Measure the emission spectrum of a blank sample (buffer only) at your standard excitation wavelength.

  • Change the excitation wavelength by 10-20 nm and re-measure the emission spectrum.

  • Analysis:

    • A fluorescence peak will remain at the same emission wavelength regardless of the excitation wavelength.

    • A Rayleigh scatter peak will shift in parallel with the excitation wavelength.

    • A Raman scatter peak will also shift with the excitation wavelength, maintaining a constant energy difference.[6]

Q2: How can I adjust my experimental setup to reduce scatter?

A2: Strategic adjustments to your instrument's optical settings can help.

  • Increase the Stokes Shift: The Stokes shift is the difference between the maximum excitation and emission wavelengths. Choose a fluorophore with a large Stokes shift to increase the separation between the excitation (and thus Rayleigh scatter) and emission wavelengths.

  • Adjust Bandwidths: Narrowing the excitation and emission bandwidths can help to exclude scattered light from reaching the detector. However, be aware that this may also reduce your signal intensity.

  • Change Wavelengths: If a Raman peak from your solvent is overlapping with your emission signal, slightly adjusting the excitation wavelength can shift the Raman peak away from your signal of interest.[6]

Section 3: Reducing Non-Specific Binding

FAQ: What is non-specific binding, and how does it cause high background?

Answer: Non-specific binding occurs when the fluorescent molecule, in this case (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, adheres to surfaces other than its intended target.[9][10] This can include the walls of the microplate, other proteins in the sample, or cellular membranes.[9][11] This unbound or non-specifically bound fluorescent compound contributes to the overall background signal, making it difficult to distinguish the true binding event.[12][13]

Troubleshooting Guide: How can I minimize non-specific binding?
Q1: My background is high even after optimizing for autofluorescence and scatter. What's the next step?

A1: Optimize your blocking and washing steps. These are crucial for preventing molecules from sticking to surfaces indiscriminately.

  • Blocking: Before adding your fluorescent ligand, incubate the plate/sample with a blocking buffer.

    • Common Blocking Agents: Bovine Serum Albumin (BSA) at 1-5% or non-fat dry milk are frequently used.[2][14][15] For some assays, fish gelatin can be an effective alternative.[14]

    • Incubation Time: Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C).

  • Washing: Inadequate washing between steps can leave residual unbound fluorescent molecules.

    • Increase Wash Steps: Increase the number and duration of wash steps.[16]

    • Include Detergents: Add a non-ionic detergent like Tween-20 (0.05-0.1%) to your wash buffer to help remove non-specifically bound molecules.

Q2: Can other components in my buffer help reduce non-specific binding?

A2: Yes, the composition of your assay buffer is critical.

  • Carrier Proteins: While BSA is a good blocking agent, it can sometimes bind to small molecules.[11] If you suspect this, consider using a different carrier protein like bovine gamma globulin (BGG).[11]

  • Detergents: Including a low concentration of a non-ionic detergent in your main assay buffer can help to prevent aggregation and non-specific interactions.

Q3: Could my fluorescent ligand concentration be too high?

A3: Yes, using an excessively high concentration of your fluorescent compound can lead to increased non-specific binding.

  • Titrate Your Ligand: Perform a concentration-response curve to determine the optimal concentration of your fluorescent ligand that gives a good signal-to-noise ratio without saturating non-specific sites.

  • Check for Aggregation: High concentrations of small molecules can sometimes lead to aggregation, which can increase background fluorescence. Ensure your compound is fully solubilized.

Below is a workflow to guide your troubleshooting process for high background noise.

Troubleshooting_High_Background start High Background Detected check_autofluorescence Run Unstained Control start->check_autofluorescence is_autofluorescence Is control signal high? check_autofluorescence->is_autofluorescence reduce_autofluorescence Optimize Media/Buffer Use Red-Shifted Dyes is_autofluorescence->reduce_autofluorescence Yes check_scatter Vary Excitation Wavelength is_autofluorescence->check_scatter No reduce_autofluorescence->check_scatter is_scatter Does peak shift with excitation? check_scatter->is_scatter reduce_scatter Adjust Wavelengths/Bandwidths is_scatter->reduce_scatter Yes check_nsb Optimize Blocking & Washing is_scatter->check_nsb No reduce_scatter->check_nsb is_nsb Is background still high? check_nsb->is_nsb reduce_nsb Titrate Ligand Add Detergent is_nsb->reduce_nsb Yes final_check Re-evaluate Assay is_nsb->final_check No reduce_nsb->final_check

Caption: A step-by-step workflow for diagnosing and mitigating high background noise.

Section 4: Correcting for the Inner Filter Effect

FAQ: What is the inner filter effect and how can it distort my results?

Answer: The inner filter effect (IFE) is a phenomenon where the fluorescence intensity is reduced due to the absorption of excitation or emission light by molecules in the sample.[17][18]

  • Primary IFE: Occurs when components in the sample absorb the excitation light, reducing the amount of light that reaches the fluorophore.[17][18]

  • Secondary IFE: Occurs when the emitted fluorescence is re-absorbed by other molecules in the sample, which can happen if there is an overlap between the emission spectrum of the fluorophore and the absorption spectrum of another component.[18][19]

IFE can lead to a non-linear relationship between fluorescence intensity and fluorophore concentration, potentially causing inaccurate quantification.[20] This effect can be significant even at relatively low sample absorbances.[20][21]

Inner_Filter_Effect cluster_0 Primary Inner Filter Effect cluster_1 Secondary Inner Filter Effect Excitation Light Excitation Light Absorbing Molecule Absorbing Molecule Excitation Light->Absorbing Molecule Absorbed Fluorophore Fluorophore Absorbing Molecule->Fluorophore Reduced Light Reaches Fluorophore_emits Fluorophore Emits Light Overlapping Absorber Overlapping Absorber Fluorophore_emits->Overlapping Absorber Re-absorbed Detector Detector Overlapping Absorber->Detector Reduced Light Detected

Caption: Illustration of Primary and Secondary Inner Filter Effects.

Troubleshooting Guide: How can I mitigate the inner filter effect?
Q1: How do I know if the inner filter effect is impacting my assay?

A1: Measure the absorbance of your sample.

  • Using a spectrophotometer, measure the absorbance of your complete assay sample (including all components at their final concentrations) across the range of your excitation and emission wavelengths.

  • Analysis: As a general rule, to avoid significant inner filter effects, the total absorbance of the sample at the excitation wavelength should be less than 0.1 in a 1 cm pathlength cuvette.[18]

Q2: My sample absorbance is too high. What are my options?

A2: The simplest solution is to reduce the concentration of the absorbing species.

  • Dilute the Sample: If possible, dilute your sample to bring the absorbance into the acceptable range (<0.1).[18]

  • Reduce Ligand Concentration: If your fluorescent ligand is the primary contributor to the high absorbance, you may need to reduce its concentration. This highlights the importance of using fluorophores with high quantum yields, which provide bright signals at low concentrations.

  • Use a Shorter Pathlength: Employing low-volume or short pathlength cuvettes can also help to reduce the absorbance.[18]

Section 5: Preventing Photobleaching

FAQ: What is photobleaching and how does it affect my assay's sensitivity?

Answer: Photobleaching is the irreversible photochemical destruction of a fluorophore upon exposure to excitation light.[22][23] When a fluorophore is in its excited state, it can react with other molecules, leading to covalent modifications that render it non-fluorescent.[22][24] This results in a fading of the fluorescence signal over time, which can be problematic for quantitative analysis and for imaging low-abundance targets.[23]

Troubleshooting Guide: How can I minimize photobleaching?
Q1: My signal is decreasing over the course of my measurement. How can I stop this?

A1: The most effective strategy is to minimize the sample's exposure to high-intensity light.

  • Reduce Excitation Intensity: Use neutral density filters or lower the power of your light source (e.g., laser) to reduce the intensity of the excitation light.[22][23] Be aware this will also reduce your signal, so a balance must be found.

  • Minimize Exposure Time: Reduce the time the sample is illuminated.[22][23] For microscopy, this can be achieved by using faster frame rates or only illuminating the sample during image acquisition.

  • Use More Photostable Dyes: If you have the option to choose the fluorophore for your amine, select one known for its high photostability.[22]

  • Use Antifade Reagents: For fixed-cell imaging, consider using mounting media that contain antifade reagents. These reagents work by scavenging free radicals that contribute to the photobleaching process.

Section 6: Advanced Techniques for Background Reduction

FAQ: I've tried everything, but my background is still too high. Are there any advanced methods I can use?

Answer: Yes, for particularly challenging assays, Time-Resolved Fluorescence (TRF) is a powerful technique for virtually eliminating background noise.

Time-Resolved Fluorescence (TRF): This technique separates the specific signal from short-lived background fluorescence based on their different fluorescence lifetimes.[25][26]

  • Principle: TRF uses special fluorophores, typically lanthanide chelates (e.g., Europium, Terbium), which have very long fluorescence lifetimes (microseconds to milliseconds).[25][27] In contrast, background autofluorescence and scatter have very short lifetimes (nanoseconds).[25][26]

  • Time-Gating: The instrument excites the sample with a brief pulse of light. It then waits for a short delay (a few microseconds) for the background fluorescence to decay completely before it begins to measure the long-lasting emission from the lanthanide probe.[25][26]

  • Benefit: This "time-gating" effectively eliminates the contribution from autofluorescence and scattered light, resulting in a dramatically improved signal-to-noise ratio.[25][26][27]

Time_Resolved_Fluorescence Excitation Pulse Excitation Pulse Fluorescence Decay Short-lived Background Decays Rapidly Long-lived TRF Signal Decays Slowly Excitation Pulse->Fluorescence Decay Time Gate (Delay) Wait for background to decay Fluorescence Decay->Time Gate (Delay) Measurement Window Measure Specific Signal Time Gate (Delay)->Measurement Window

Caption: The principle of Time-Resolved Fluorescence (TRF) for background reduction.

While TRF requires specific labels and instrumentation, it is an exceptionally effective solution for assays where sensitivity is limited by high background noise.[27]

Summary Tables

Table 1: Sources of Background Noise and Key Characteristics
Source of NoiseKey CharacteristicsPrimary Method of Identification
Autofluorescence Intrinsic fluorescence from sample/reagents. Broad emission, often in the blue-green spectrum.[1][5]Unstained control sample.[3]
Rayleigh Scatter Scattered light at the same wavelength as excitation.Peak shifts 1:1 with excitation wavelength.[6]
Raman Scatter Inelastic scatter from solvent. Constant energy shift from excitation.[6]Peak shifts with excitation, maintaining constant energy difference.[6]
Non-Specific Binding Fluorescent ligand adheres to off-target surfaces.[9]High signal in the absence of the specific binding partner.
Inner Filter Effect Absorption of excitation/emission light by sample components.[17]Sample absorbance measurement > 0.1.[18]
Photobleaching Irreversible destruction of the fluorophore by light.[22]Signal decreases with continued light exposure.[23]
Table 2: Common Buffer Additives to Reduce Background
AdditiveTypical ConcentrationPrimary Function
BSA 1-5%Blocks non-specific protein binding sites.[2]
Non-fat Dry Milk 1-5%Blocks non-specific protein binding sites.[14]
Tween-20 0.05-0.1%Reduces non-specific hydrophobic interactions.
Bovine Gamma Globulin (BGG) 1-3%Alternative to BSA to avoid ligand-BSA binding.[11]
References
  • What is the Inner Filter Effect and How Does it Impact Fluorescence Measurements?. (2024, March 26). Google Cloud.
  • What is the Inner Filter Effect?. (2021, July 13). Edinburgh Instruments.
  • Fluorescence of Dyes in Solutions with High Absorbance. Inner Filter Effect Correction. (2014, July 29). Biophysics.
  • How Inner-Filter Effects (IFE) can affect your fluorescence measurements: A case study - Colloidal InP Quantum Dots. HORIBA.
  • Fluorescence Tips & Tricks. JASCO Inc.
  • Optimizing Ligand Binding Assay Conditions for Accurate and Reproducible Results. (2024, November 5). LinkedIn.
  • Experimental correction for the inner-filter effect in fluorescence spectra. RSC Publishing.
  • How to reduce autofluorescence in cell-based assays. BMG Labtech.
  • Time-Resolved Fluorescence (TRF) Applications in Biomedical Research: A Comprehensive Guide. (2026, March 16). Shanghai VKEY Biotechnologies Co.,Ltd.
  • Time-Resolved Fluorescence Measurements. BMG LABTECH.
  • Photobleaching in Fluorescence Microscopy. (2021, February 1). AZoLifeSciences.
  • Autofluorescence. (2025, June 30). Jackson ImmunoResearch.
  • Tips to Minimize Autofluorescence. (2023, July 19). FluoroFinder.
  • Time-resolved fluorescence. Agilent.
  • Fluorescence spectroscopy. Wikipedia.
  • Photobleaching in Fluorescence Imaging. Thermo Fisher Scientific - US.
  • Fluorescence and Light Scattering. (2004, May 5). Journal of Chemical Education.
  • What is Autofluorescence? A Quick Explainer for Biologists. (2024, October 2). Bitesize Bio.
  • Nonspecific probe binding and automatic gating in flow cytometry and fluorescence activated cell sorting (FACS). (2019, May 21). AIMS Press.
  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices.
  • Eliminating nonspecific binding sites for highly reliable immunoassay via super-resolution multicolor fluorescence colocalization. Nanoscale (RSC Publishing).
  • Identification of Fluorescent Compounds with Non-Specific Binding Property via High Throughput Live Cell Microscopy. (2012, January 5). PMC.
  • Blocking Buffers & Background Quenchers. Biotium.
  • Phototoxicity in live fluorescence microscopy, and how to avoid it. MPI-CBG Publications.
  • Western Blot Troubleshooting: High Background Signal on the Blot. Bio-Rad Antibodies.
  • Background Reducers for Improved Fluorescent Stains. (2020, October 9). Biotium.
  • How to deal with high background in ELISA. Abcam.
  • How to reduce the background noise in the IF (immunofluorescence) experiments?. (2019, December 29). ResearchGate.

Sources

Optimization

Addressing poor solubility of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine in standard aqueous buffers

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Chemical Profiling & Diagnostic Troubleshooting (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a highly lipophilic compou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals

Chemical Profiling & Diagnostic Troubleshooting

(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a highly lipophilic compound featuring a bulky aromatic core (a phenyl ring and a pyridine ring) and a secondary aliphatic amine. Its poor solubility in standard aqueous buffers (e.g., PBS at pH 7.4) stems from its specific thermodynamic profile: at physiological pH, the pyridine nitrogen (pKa ~5.2) remains unprotonated, while the secondary amine (pKa ~9.0) is protonated. This single positive charge is insufficient to overcome the hydrophobic penalty of cavity formation in water caused by the bulky aromatic rings and methoxypropyl chain, leading to rapid aggregation and precipitation [1].

Diagnostic Workflow

Use the following decision tree to select the optimal solubilization strategy based on your downstream assay constraints.

G Start Compound Precipitates in Aqueous Buffer Q1 Can the assay tolerate acidic pH (< 5.0)? Start->Q1 pH_Adj Module A: pH Adjustment (Protonate both amines) Q1->pH_Adj Yes Q2 Can the assay tolerate organic solvents? Q1->Q2 No Cosolvent Module B: Co-Solvents (DMSO / PEG 400) Q2->Cosolvent Yes CD Module C: Cyclodextrins (HP-β-CD Inclusion) Q2->CD No

Decision tree for selecting the optimal solubilization strategy based on assay constraints.

Frequently Asked Questions & Troubleshooting Modules

Module A: pH and Buffer Selection (Salt Formation)

Q: Why does the compound immediately crash out when I dilute my stock into PBS (pH 7.4)? A: At pH 7.4, the bulk of the molecule remains insufficiently ionized. By lowering the pH below 5.0, you protonate both the secondary amine and the pyridine ring. This di-cationic state significantly increases the polarity and hydration radius of the molecule, shifting the equilibrium toward the dissolved salt form. This is a fundamental principle of [1].

Protocol: Step-by-Step pH-Driven Solubilization Causality Check: This protocol uses a self-validating titration method to ensure the compound does not experience localized pH shock, which causes irreversible crystallization.

  • Initial Dispersion: Weigh the required amount of the free base compound and suspend it in 80% of your final target volume using distilled water (not buffer).

  • Acidification: Dropwise, add 0.1 M HCl while stirring continuously. Monitor the pH using a micro-probe.

  • Dissolution Check: Continue until the pH reaches 4.5. The cloudy suspension should transition to a completely clear solution. Self-Validation: If the solution remains cloudy at pH 4.5, sonicate for 5 minutes. If particulates persist, the compound may be highly crystalline; proceed to Module B or C.

  • Buffering: Once clear, slowly add a concentrated acidic buffer (e.g., 10x Acetate buffer, pH 4.5) to reach the final 1x concentration.

  • Volume Adjustment: QS to the final volume with distilled water.

Module B: Co-Solvent Systems (Dielectric Manipulation)

Q: My cell-based assay requires physiological pH (7.4). How can I keep the drug in solution without altering the pH? A: You must lower the dielectric constant (ε) of the aqueous vehicle. Water has a high dielectric constant (ε ≈ 80), which energetically rejects lipophilic molecules. By introducing water-miscible co-solvents, you reduce the polarity of the solvent mixture, matching the drug's lipophilicity and preventing precipitation.

Table 1: Quantitative Comparison of Standard Co-Solvents

Co-SolventDielectric Constant (ε)Max In Vitro Conc. (% v/v)Max In Vivo Conc. (% v/v)Causality / Mechanism
DMSO 46.7≤ 0.5% - 1.0%≤ 10%Disrupts water hydrogen-bonding network; highly polar aprotic.
PEG 400 12.4≤ 2.0%≤ 30%Provides steric stabilization and lowers bulk polarity.
Ethanol 24.3≤ 1.0%≤ 10%Acts as a bridging solvent between water and the lipophilic drug.

Protocol: Solvent-Shift Solubilization

  • Stock Preparation: Dissolve the compound entirely in 100% DMSO to create a highly concentrated master stock (e.g., 10 mM).

  • Intermediate Dilution (Optional but Recommended): Dilute the DMSO stock 1:10 into PEG 400. This creates a solvent gradient that prevents "solvent shock" upon introduction to water.

  • Aqueous Addition: Crucial Step: Do not add the drug to the buffer. Instead, place the drug/co-solvent mixture on a vortexer and slowly add the aqueous buffer (PBS) dropwise into the solvent.

  • Validation: Centrifuge the final mixture at 10,000 x g for 5 minutes. Self-Validation: Inspect the bottom of the tube. If a microscopic white pellet forms, the drug has crashed out (microprecipitation). You must increase the PEG 400 ratio or decrease the final drug concentration.

Module C: Cyclodextrin Complexation (Steric Shielding)

Q: Both low pH and organic solvents are toxic to my primary cell cultures. Is there a purely aqueous, neutral pH solution? A: Yes. You should utilize Hydroxypropyl-β-Cyclodextrin (HP-β-CD). Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic central cavity. The bulky phenyl and pyridine rings of your compound will spontaneously partition into this hydrophobic cavity via van der Waals forces, forming an inclusion complex. This masks the lipophilic bulk from the aqueous environment while maintaining a neutral pH, a gold standard in [2].

G N1 1. Combine Drug + 20% HP-β-CD N2 2. Add PBS (pH 7.4) & Vortex N1->N2 N3 3. Equilibrate (24h at 25°C) N2->N3 N4 4. Filter (0.22 µm) to remove excess N3->N4 N5 5. Clear Solubilized Inclusion Complex N4->N5

Step-by-step workflow for preparing an aqueous HP-β-CD inclusion complex.

Protocol: HP-β-CD Inclusion Complexation

  • Excipient Preparation: Prepare a 20% (w/v) solution of HP-β-CD in standard PBS (pH 7.4).

  • Drug Addition: Add the compound (in powder form) directly to the HP-β-CD solution. Note: The amount of drug added should exceed its expected solubility (create a supersaturated suspension).

  • Equilibration: Place the suspension on an orbital shaker or end-over-end rotator at room temperature for 24 to 48 hours. Causality: Inclusion complexation is an equilibrium-driven thermodynamic process; it requires time for the drug molecules to partition into the cyclodextrin cavities.

  • Filtration: Pass the suspension through a 0.22 µm PVDF syringe filter.

  • Validation: The filtrate contains the fully solubilized drug-cyclodextrin complex. Self-Validation: To validate the exact concentration, analyze an aliquot of the filtrate via HPLC or UV-Vis spectroscopy, as the final concentration will depend on the specific binding affinity (K_c) of the complex [3].

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.[Link]

  • Loftsson, T., Jarho, P., Másson, M., & Järvinen, T. (2005). Cyclodextrins in drug delivery. Expert Opinion on Drug Delivery, 2(2), 335-351.[Link]

  • Challa, R., Ahuja, A., Ali, J., & Khar, R. K. (2005). Cyclodextrins in drug delivery: An updated review. AAPS PharmSciTech, 6(2), E329-E357.[Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of a Stability-Indicating Assay for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine and its Degradation Products

This guide provides a comprehensive, technically detailed framework for the development and validation of a stability-indicating assay method (SIAM) for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. This documen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, technically detailed framework for the development and validation of a stability-indicating assay method (SIAM) for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into the experimental choices and regulatory expectations grounded in scientific integrity.

Introduction: The Criticality of a Stability-Indicating Method

In pharmaceutical development, a stability-indicating assay is not merely a quality control requirement; it is a fundamental tool for ensuring the safety, efficacy, and quality of a drug substance over its entire lifecycle.[1] For a novel compound like (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, understanding its degradation profile under various stress conditions is paramount. This guide will compare and contrast different analytical approaches, focusing on a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, and provide a self-validating protocol in line with the International Council for Harmonisation (ICH) guidelines.[1][2]

The core principle of a SIAM is its ability to accurately and selectively quantify the active pharmaceutical ingredient (API) in the presence of its potential degradation products, process impurities, and excipients.[3] This ensures that any observed decrease in the API concentration is directly attributable to its degradation.

Understanding the Molecule: (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

The chemical structure of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, a tertiary amine containing both a pyridine and a phenyl ring, as well as a methoxy-propyl group, suggests several potential degradation pathways. A thorough understanding of its chemical liabilities is the first step in designing a meaningful forced degradation study.

Potential Degradation Pathways:

  • Oxidation: The tertiary amine is susceptible to oxidation, potentially forming an N-oxide.[4] The electron-rich aromatic rings could also be targets for oxidative degradation.

  • Hydrolysis: While the molecule lacks readily hydrolyzable groups like esters or amides, extreme pH conditions could potentially lead to cleavage of the ether linkage, although this is generally less likely under typical pharmaceutical storage conditions.

  • Photodegradation: The presence of aromatic rings suggests potential sensitivity to light, which could induce complex degradation pathways.[5]

  • Thermal Degradation: Elevated temperatures can accelerate oxidation and other degradation reactions.[4]

The Experimental Blueprint: A Phased Approach to Method Development and Validation

A successful SIAM validation is a multi-stage process that begins with understanding the degradation behavior of the drug substance and culminates in a fully validated, robust analytical method.

Phase 1: Forced Degradation Studies (Stress Testing)

Forced degradation studies are the cornerstone of developing a stability-indicating method.[3] By subjecting the API to conditions more severe than accelerated stability testing, we can generate the potential degradation products that need to be separated and quantified.[6] An ideal stress study should result in 5-20% degradation of the API to ensure that the primary degradation products are formed without excessive secondary degradation.[7]

Experimental Protocol: Forced Degradation of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

  • Preparation of Stock Solution: Prepare a stock solution of the API in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N HCl.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 0.1 N NaOH, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH.

    • Heat at 80°C for 24 hours.

    • Cool, neutralize with 0.1 N HCl, and dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours.

    • Dilute to a final concentration of 0.1 mg/mL with the mobile phase.

  • Thermal Degradation:

    • Expose the solid API to dry heat at 105°C for 48 hours.

    • Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Photolytic Degradation:

    • Expose the solid API to a light source with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).[5]

    • Dissolve the stressed solid in the mobile phase to a final concentration of 0.1 mg/mL.

  • Control Sample: Prepare a solution of the unstressed API at the same final concentration.

  • Analysis: Analyze all samples by the developed HPLC method.

Phase 2: HPLC Method Development and Optimization

The choice of the HPLC method is critical. A reverse-phase HPLC method with UV detection is a common and effective choice for the analysis of small organic molecules.

Initial HPLC Method Parameters (A Starting Point for Optimization):

ParameterRecommended ConditionRationale
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides good retention and separation for a wide range of organic molecules.
Mobile Phase A 0.1% Formic Acid in WaterProvides good peak shape for amine-containing compounds and is compatible with mass spectrometry if further characterization of degradants is needed.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase HPLC.
Gradient Elution Start with a low percentage of B and gradually increase.To ensure separation of the API from both polar and non-polar degradation products.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30°CTo ensure reproducible retention times.
Detection Wavelength 254 nm (or determined by UV scan of the API)A common wavelength for aromatic compounds. A photodiode array (PDA) detector is highly recommended to assess peak purity.
Injection Volume 10 µLA typical injection volume.

Method Optimization Strategy: The initial method should be challenged with the stressed samples. The gradient, mobile phase pH, and column chemistry should be adjusted to achieve adequate resolution (Rs > 1.5) between the API and all degradation products.

Phase 3: Method Validation

Once the method is optimized, it must be validated according to ICH Q2(R2) guidelines to demonstrate its suitability for its intended purpose.[2][8]

Validation Parameters and Acceptance Criteria:

ParameterPurposeAcceptance Criteria
Specificity To ensure the method can selectively quantify the analyte in the presence of impurities and degradants.The peak for the API should be pure and spectrally homogenous (if using a PDA detector). No interference from blank, placebo, or degradation products at the retention time of the API.
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a range of 50-150% of the target concentration.
Accuracy To assess the closeness of the test results to the true value.Recovery of 98.0-102.0% for the API at three concentration levels (e.g., 80%, 100%, 120%).
Precision To evaluate the variability of the results.Repeatability (Intra-day): RSD ≤ 2.0% for six replicate injections. Intermediate Precision (Inter-day): RSD ≤ 2.0% for analyses performed on different days, by different analysts, or with different equipment.
Limit of Detection (LOD) The lowest amount of analyte that can be detected.Typically determined by a signal-to-noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with acceptable precision and accuracy.Typically determined by a signal-to-noise ratio of 10:1. Precision at the LOQ should be RSD ≤ 10%.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in system suitability parameters (e.g., resolution, tailing factor) when parameters like flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2%) are varied.
Solution Stability To determine the stability of the analyte in the chosen solvent over time.No significant change in the concentration of the API in solution when stored at room temperature and refrigerated conditions for a specified period (e.g., 24-48 hours).

Visualizing the Workflow and Logic

Clear visualization of the experimental workflow and the logical connections between different stages is crucial for understanding and replicating the process.

Stability_Indicating_Assay_Workflow cluster_Phase1 Phase 1: Forced Degradation cluster_Phase2 Phase 2: Method Development cluster_Phase3 Phase 3: Method Validation (ICH Q2) API API: (3-Methoxy-propyl)- (phenyl-pyridin-2-yl-methyl)-amine Stress_Conditions Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) API->Stress_Conditions Degradation_Products Generation of Degradation Products Stress_Conditions->Degradation_Products Optimization Method Optimization (Gradient, pH, Column) Degradation_Products->Optimization Challenge Method HPLC_Method Initial HPLC Method HPLC_Method->Optimization Optimized_Method Optimized Stability-Indicating Method Optimization->Optimized_Method Validation_Parameters Validation Parameters Optimized_Method->Validation_Parameters Validate Method Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision (Repeatability & Intermediate) LOD_LOQ LOD & LOQ Robustness Robustness Validation_Parameters->Specificity Validation_Parameters->Linearity Validation_Parameters->Accuracy Validation_Parameters->Precision Validation_Parameters->LOD_LOQ Validation_Parameters->Robustness caption Workflow for Stability-Indicating Assay Validation

Caption: Workflow for Stability-Indicating Assay Validation

Data Presentation and Interpretation

All quantitative data from the validation studies should be summarized in clear and concise tables for easy comparison and interpretation.

Table 1: Summary of Forced Degradation Studies

Stress Condition% Degradation of APINumber of Degradation Peaks
0.1 N HCl, 80°C, 24he.g., 15.2%e.g., 2
0.1 N NaOH, 80°C, 24he.g., 8.5%e.g., 1
3% H₂O₂, RT, 24he.g., 19.8%e.g., 3
Dry Heat, 105°C, 48he.g., 5.1%e.g., 1
Photolytice.g., 12.6%e.g., 2

Table 2: Summary of Method Validation Parameters

ParameterResultAcceptance Criteria
Linearity (r²) e.g., 0.9995≥ 0.999
Accuracy (% Recovery) e.g., 99.2 - 101.5%98.0 - 102.0%
Precision (Repeatability, %RSD) e.g., 0.8%≤ 2.0%
Precision (Intermediate, %RSD) e.g., 1.2%≤ 2.0%
LOD (µg/mL) e.g., 0.05Report
LOQ (µg/mL) e.g., 0.15Report
Robustness e.g., All system suitability parameters metNo significant impact on results

Conclusion: Establishing a Self-Validating System

The development and validation of a stability-indicating assay for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a systematic process that requires a deep understanding of the molecule's chemistry, analytical instrumentation, and regulatory requirements. By following the phased approach outlined in this guide, from forced degradation to full method validation, researchers can establish a robust and reliable analytical method. This not only ensures compliance with regulatory expectations but also provides critical data for formulation development, packaging selection, and the determination of appropriate storage conditions and shelf-life. The ultimate goal is to create a self-validating system where the analytical data generated is trustworthy and provides a true reflection of the product's quality.

References

  • ICH Harmonised Tripartite Guideline. Q1A(R2): Stability Testing of New Drug Substances and Products. (2003). [Link]

  • Alsante, K. M., et al. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).
  • ICH Harmonised Tripartite Guideline. Q2(R2): Validation of Analytical Procedures. (2023). [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2011).
  • ICH Harmonised Tripartite Guideline. Q1B: Photostability Testing of New Drug Substances and Products. (1996). [Link]

  • Jain, D., & Basniwal, P. K. (2013). Forced degradation and impurity profiling: recent trends in analytical perspectives. Journal of pharmaceutical and biomedical analysis, 86, 11-35.
  • Boccardi, G. (2016). The importance of stability-indicating methods in pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 129, 115-121.
  • Huynh-Ba, K. (Ed.). (2008). Handbook of stability testing in pharmaceutical development: regulations, methodologies, and best practices. Springer Science & Business Media.
  • Reynolds, D. W., et al. (2002). Available guidance and best practices for conducting forced degradation studies. Pharmaceutical Technology, 26(2), 48-56.

Sources

Validation

Benchmarking (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine against established pharmacological reference standards

Benchmarking a Novel H1 Receptor Antagonist: (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine A Comparative Guide for Preclinical Evaluation This guide provides a comprehensive framework for the preclinical benchmar...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Benchmarking a Novel H1 Receptor Antagonist: (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

A Comparative Guide for Preclinical Evaluation

This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, against established pharmacological reference standards. The structural motif of a phenyl-pyridin-2-yl-methyl amine suggests a potential interaction with histamine H1 receptors.[1][2] Consequently, this document outlines a scientifically rigorous, multi-tiered approach to characterize its activity as a histamine H1 receptor antagonist.

The methodologies described herein are designed to establish a robust pharmacological profile, encompassing receptor binding affinity, functional antagonism, selectivity, and preliminary pharmacokinetic properties. By comparing these parameters to well-characterized first and second-generation antihistamines, researchers can ascertain the compound's potential therapeutic utility and position it within the existing landscape of allergy and hypersensitivity treatments.[3][4]

Introduction: The Rationale for Benchmarking

The development of new chemical entities requires a thorough understanding of their pharmacological properties relative to existing therapies. For a potential antihistamine, key differentiators include potency, selectivity, duration of action, and the propensity to cause sedation.[4] First-generation antihistamines, such as Doxylamine, are known for their sedative effects due to their ability to cross the blood-brain barrier.[5][6] In contrast, second-generation antihistamines like Cetirizine were developed to minimize central nervous system penetration, thereby reducing sedation while maintaining high efficacy in treating allergic conditions.[7][][9]

This guide will use Doxylamine and Cetirizine as primary reference standards to represent first and second-generation H1 antagonists, respectively. This comparative approach will provide a clear context for interpreting the experimental data generated for (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine.

In Vitro Characterization: Establishing Potency and Mechanism

The initial phase of benchmarking focuses on in vitro assays to determine the compound's direct interaction with the histamine H1 receptor and its functional consequences.

Receptor Binding Affinity

Determining the binding affinity (Ki) of the test compound for the histamine H1 receptor is a fundamental first step. This is typically achieved through competitive radioligand binding assays.

Experimental Protocol: H1 Receptor Radioligand Binding Assay

  • Cell Culture: Utilize a cell line stably expressing the human histamine H1 receptor (e.g., CHO-K1 or HEK293 cells).[10]

  • Membrane Preparation: Homogenize the cells and isolate the membrane fraction containing the H1 receptors.

  • Competitive Binding: Incubate the cell membranes with a fixed concentration of a radiolabeled H1 receptor antagonist (e.g., [3H]-mepyramine) and varying concentrations of the test compound, (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, Doxylamine, or Cetirizine.[11][12]

  • Separation and Detection: Separate the bound from the unbound radioligand and quantify the radioactivity.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the radioligand binding). The Ki value can then be calculated using the Cheng-Prusoff equation.

Functional Antagonism: Calcium Mobilization Assay

The histamine H1 receptor is a Gq-coupled receptor.[13][14] Its activation leads to an increase in intracellular calcium concentration.[15][16] A functional assay measuring the inhibition of histamine-induced calcium flux is crucial to confirm that the test compound is an antagonist.

Experimental Protocol: FLIPR Calcium Assay

  • Cell Preparation: Plate CHO-K1 cells stably expressing the human H1 receptor in a 96- or 384-well plate.[10][17]

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[17]

  • Compound Incubation: Incubate the cells with varying concentrations of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine or the reference standards.[10]

  • Histamine Challenge: Add a fixed concentration of histamine (typically the EC80) to stimulate the H1 receptors.[16]

  • Fluorescence Measurement: Measure the change in fluorescence intensity using a FLIPR (Fluorometric Imaging Plate Reader) system.[17]

  • Data Analysis: Determine the IC50 values for the inhibition of the histamine response.

Signaling Pathway

The histamine H1 receptor, upon activation by histamine, couples to the Gq alpha subunit of the heterotrimeric G protein.[18][19] This activates phospholipase C (PLC), which cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol triphosphate (IP3) and diacylglycerol (DAG).[13][20] IP3 binds to its receptor on the endoplasmic reticulum, leading to the release of stored calcium ions into the cytoplasm.[21] This increase in intracellular calcium is a key signaling event that mediates the physiological effects of histamine.[14][16]

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1R Histamine H1 Receptor Gq Gq Protein H1R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum (ER) IP3->ER Binds to IP3 Receptor Ca Ca²⁺ ER->Ca Releases Histamine Histamine Histamine->H1R Activates Antagonist (3-Methoxy-propyl)- (phenyl-pyridin-2-yl-methyl)-amine Antagonist->H1R Blocks

Histamine H1 Receptor Gq Signaling Pathway

Selectivity and Safety Profiling

A crucial aspect of benchmarking is to assess the compound's selectivity for the H1 receptor over other receptors, particularly those associated with adverse effects.

Receptor Selectivity Panel

The test compound should be screened against a panel of receptors, ion channels, and transporters to identify potential off-target activities. This is particularly important for muscarinic receptors, as their blockade by first-generation antihistamines contributes to anticholinergic side effects.[4]

Experimental Protocol: Receptor Selectivity Screening

  • Panel Selection: Utilize a commercially available receptor screening panel (e.g., from Eurofins or a similar provider) that includes a broad range of targets, with a focus on aminergic GPCRs (e.g., muscarinic, adrenergic, serotonergic, dopaminergic receptors).

  • Binding Assays: Perform radioligand binding assays for each target in the panel at a fixed concentration of the test compound (e.g., 1 µM).

  • Follow-up: For any target where significant inhibition (e.g., >50%) is observed, conduct full concentration-response curves to determine the Ki.

In Vitro Prediction of Sedation

The propensity of an H1 antagonist to cause sedation is linked to its ability to cross the blood-brain barrier and occupy central H1 receptors.[11] An in vitro assay using intact cells can provide an early indication of this potential.[12]

Experimental Protocol: Intact Cell Binding Assay

  • Cell Line: Use a human astrocytoma cell line (e.g., U373 MG) that endogenously expresses H1 receptors.[11][12]

  • Assay Conditions: Perform competitive binding assays with [3H]-mepyramine on intact cells.[12]

  • Comparison: Compare the binding affinity in intact cells to that in membrane preparations. A significantly lower affinity in intact cells may suggest poor cell permeability and a lower likelihood of crossing the blood-brain barrier.[11]

In Vivo Efficacy and Pharmacokinetics

The final stage of preclinical benchmarking involves evaluating the compound's efficacy in animal models of allergic disease and characterizing its pharmacokinetic profile.

Animal Models of Allergic Rhinitis

Animal models are essential for assessing the in vivo efficacy of a potential anti-allergic drug.[22][23] Guinea pigs and mice are commonly used species for this purpose.[24][25]

Experimental Protocol: Ovalbumin-Induced Allergic Rhinitis in Guinea Pigs

  • Sensitization: Sensitize guinea pigs with ovalbumin.

  • Drug Administration: Administer (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, reference standards, or vehicle orally at various doses.

  • Allergen Challenge: Challenge the animals with an intranasal administration of ovalbumin.

  • Symptom Evaluation: Record the frequency of sneezing and nasal rubbing, and measure nasal airway resistance.[26]

  • Data Analysis: Compare the reduction in allergic symptoms between the different treatment groups.

Pharmacokinetic Profiling

Understanding the absorption, distribution, metabolism, and excretion (ADME) of the test compound is critical for predicting its human pharmacokinetic profile.[27][28][29]

Experimental Protocol: Rat Pharmacokinetic Study

  • Dosing: Administer a single dose of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine to rats via intravenous and oral routes.[28][30]

  • Blood Sampling: Collect blood samples at various time points post-dosing.

  • Bioanalysis: Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.[31]

  • Parameter Calculation: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.[29]

Data Summary and Interpretation

The data generated from these studies should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: Hypothetical In Vitro Pharmacology Profile

CompoundH1 Receptor Binding Ki (nM)H1 Functional Antagonism IC50 (nM)M1 Muscarinic Receptor Binding Ki (nM)
(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine5.210.8>10,000
Cetirizine2.56.1>10,000
Doxylamine1.84.585

Table 2: Hypothetical In Vivo Efficacy and Pharmacokinetics in Rats

CompoundED50 in Allergic Rhinitis Model (mg/kg, p.o.)Oral Bioavailability (%)Plasma Half-life (h)
(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine2.5658
Cetirizine1.0707
Doxylamine3.02510

Interpretation of Hypothetical Data:

The hypothetical data suggest that (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine is a potent H1 receptor antagonist with excellent selectivity over the M1 muscarinic receptor, similar to the second-generation antihistamine Cetirizine.[7][32] Its in vivo efficacy in a model of allergic rhinitis is comparable to the reference standards. The pharmacokinetic profile indicates good oral bioavailability and a reasonable half-life, supporting the potential for once or twice-daily dosing.

Experimental Workflow Visualization

experimental_workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation receptor_binding H1 Receptor Binding Assay (Ki) functional_assay Calcium Mobilization Assay (IC50) receptor_binding->functional_assay selectivity_panel Receptor Selectivity Panel functional_assay->selectivity_panel sedation_assay Intact Cell Binding (Sedation Potential) selectivity_panel->sedation_assay efficacy_model Allergic Rhinitis Model (ED50) sedation_assay->efficacy_model pk_study Pharmacokinetic Profiling (Rat) efficacy_model->pk_study decision Go/No-Go Decision for Further Development pk_study->decision start Novel Compound: (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine start->receptor_binding

Preclinical Benchmarking Workflow

Conclusion

This guide provides a structured and scientifically rigorous approach to benchmarking the novel compound (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine against established first and second-generation histamine H1 receptor antagonists. By following these detailed protocols and comparative analyses, researchers can generate a comprehensive data package to support the continued development of this compound as a potential new therapeutic for allergic diseases. The emphasis on both in vitro and in vivo characterization ensures a thorough understanding of the compound's potency, selectivity, efficacy, and pharmacokinetic properties, which are essential for making informed decisions in the drug discovery process.

References

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Cetirizine Hydrochloride?
  • BOC Sciences. (n.d.). Cetirizine: Definition, Mechanism of Action and Application.
  • Drugs.com. (2026, March 13). Cetirizine: Package Insert / Prescribing Information.
  • Pediatric Oncall. (n.d.). Cetirizine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose.
  • MIMS Philippines. (n.d.). Cetirizine: Uses & Dosage.
  • Pixorize. (n.d.). Gq Signaling Pathway Mnemonic for USMLE.
  • Innoprot. (n.d.). Histamine H1 Receptor Assay.
  • WuXi AppTec. (2025, March 14). What Is Small Molecule Preclinical Testing? Overview, Objectives, and Key Test Methods.
  • Hishinuma, S., et al. (2008). Intact Cell Binding for In Vitro Prediction of Sedative and Non-sedative Histamine H1–Receptor Antagonists Based on Receptor Internalization. Journal of Pharmacological Sciences, 107(1), 59-68. Retrieved from [Link]

  • Wang, Y., et al. (2018). Gq-Coupled Receptors in Autoimmunity. Journal of Immunology Research, 2018, 6423947. Retrieved from [Link]

  • Hishinuma, S., et al. (2008). Intact cell binding for in vitro prediction of sedative and non-sedative histamine H1-receptor antagonists based on receptor internalization. Journal of Pharmacological Sciences, 107(1), 59-68. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structure of doxylamine succinate. Retrieved from [Link]

  • Szelenyi, I. (2000). Animal models of allergic rhinitis. Arzneimittelforschung, 50(11), 1037-1042. Retrieved from [Link]

  • NIST. (n.d.). Doxylamine. Retrieved from [Link]

  • Eurofins. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]

  • SIELC Technologies. (2004, March 2). Doxylamine. Retrieved from [Link]

  • American Heart Association. (2024, June 20). G Protein-Coupled Receptors: A Century of Research and Discovery. Retrieved from [Link]

  • precisionFDA. (n.d.). DOXYLAMINE, (R)-. Retrieved from [Link]

  • Li, J., et al. (2015). Establishment of a new animal model of allergic rhinitis with biphasic sneezing by intranasal sensitization with Staphylococcal enterotoxin B. Experimental and Therapeutic Medicine, 9(5), 1845-1852. Retrieved from [Link]

  • MDPI. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Wikipedia. (n.d.). G protein-coupled receptor. Retrieved from [Link]

  • University of Washington Libraries. (n.d.). Signal Transduction 1: G Protein Coupled Receptors. Retrieved from [Link]

  • ScienceOpen. (2024, November 10). Predicting pharmacokinetic profile of small molecule drugs based on chemical structure using machine learning. Retrieved from [Link]

  • Eurofins. (n.d.). H1 Human Histamine GPCR Cell Based Agonist Calcium Flux LeadHunter Assay - FR. Retrieved from [Link]

  • Wikipedia. (n.d.). Doxylamine. Retrieved from [Link]

  • Investigative Ophthalmology & Visual Science. (2006, May 15). In vitro Analysis of the Antagonism of the Histamine H1 Receptor by Epinastine: A Kinetic Comparison With Other Marketed Compounds. Retrieved from [Link]

  • Journal of Applied Physiology. (2003, January 24). Canine model of nasal congestion and allergic rhinitis. Retrieved from [Link]

  • PLOS. (2016, March 8). Mouse Model of Cat Allergic Rhinitis and Intranasal Liposome-Adjuvanted Refined Fel d 1 Vaccine. Retrieved from [Link]

  • PubMed. (2000, March 15). In vitro investigations with the histamine H1 receptor antagonist, epinastine (WAL 801 CL), on isolated human allergic effector cells. Retrieved from [Link]

  • Frontiers. (2024, August 25). Preclinical pharmacokinetic studies and prediction of human PK profiles for Deg-AZM, a clinical-stage new transgelin agonist. Retrieved from [Link]

  • PubMed. (2024, January 30). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • MDPI. (2024, January 23). Combination of H1 and H2 Histamine Receptor Antagonists: Current Knowledge and Perspectives of a Classic Treatment Strategy. Retrieved from [Link]

  • MySkinRecipes. (n.d.). Phenyl(pyridin-2-yl)methanamine. Retrieved from [Link]

  • Molecular Devices. (n.d.). Calcium assays for the FLIPR System. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Histamine H1 Antagonists - MeSH. Retrieved from [Link]

  • Wikipedia. (n.d.). H1 antagonist. Retrieved from [Link]

  • Google Patents. (n.d.). WO1998022459A1 - Pyridin-2-yl-methylamine derivatives, method of preparing and application as medicine.

Sources

Comparative

A Senior Application Scientist's Guide to (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Cross-Reactivity in Standard Immunoassay Panels

Introduction In the realm of drug development and clinical toxicology, the precision of screening methods is paramount. Immunoassays, favored for their speed and high throughput, form the frontline of drug screening.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the realm of drug development and clinical toxicology, the precision of screening methods is paramount. Immunoassays, favored for their speed and high throughput, form the frontline of drug screening. However, their utility is predicated on the specificity of antibody-antigen interactions, a factor that can be compromised by cross-reactivity. This guide provides an in-depth analysis of the cross-reactivity profile of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, a compound more commonly known in the scientific and medical community as Doxylamine .

The Principle of Immunoassay Cross-Reactivity

Immunoassays are biochemical tests that measure the presence or concentration of a macromolecule or a small molecule in a solution through the use of an antibody or an antigen. The fundamental principle is the specific binding of an antibody to its antigen. However, this specificity is not always absolute. Cross-reactivity occurs when an antibody designed to bind to a specific target analyte also binds to other, structurally similar molecules.[1][2] This "off-target" binding can lead to a signal, resulting in a false-positive result.[1][3][4]

The likelihood of cross-reactivity is largely dependent on the degree of structural homology between the target analyte and the interfering compound.[5][6] For this reason, it is essential for researchers to be aware of the chemical structures of the compounds they are investigating and how those structures might compare to the analytes included in standard immunoassay panels. Initial positive immunoassay results should always be considered presumptive and confirmed by a more specific secondary method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), which can definitively identify and quantify the specific molecules present.[7][8][9]

cluster_immunoassay Immunoassay Principle cluster_cross_reactivity Cross-Reactivity Target Analyte Target Analyte Specific Antibody Specific Antibody Target Analyte->Specific Antibody Specific Binding Analyte-Antibody Complex Analyte-Antibody Complex Specific Antibody->Analyte-Antibody Complex Forms False-Positive Signal False-Positive Signal Specific Antibody->False-Positive Signal Results in Accurate Detection Accurate Detection Analyte-Antibody Complex->Accurate Detection Structurally Similar Compound Structurally Similar Compound Structurally Similar Compound->Specific Antibody Non-Specific Binding Inaccurate Detection Inaccurate Detection False-Positive Signal->Inaccurate Detection

Caption: Principle of immunoassay specificity and cross-reactivity.

Documented Cross-Reactivity of Doxylamine

There is established evidence indicating that doxylamine can produce false-positive results for methadone and phencyclidine (PCP) in immunoassay-based urine drug screens, particularly at toxic levels.[3] This cross-reactivity is attributed to structural similarities between doxylamine and the target analytes of these assays.[3]

Structural Comparison

A visual comparison of the chemical structures of doxylamine, methadone, and phencyclidine reveals the basis for potential antibody cross-reactivity. While not identical, key structural motifs are shared, which can lead to recognition by the antibodies used in some immunoassays.

G cluster_doxylamine Doxylamine cluster_methadone Methadone cluster_pcp Phencyclidine (PCP) doxylamine (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine methadone methadone pcp pcp G start Start: Prepare Doxylamine Standards prep_samples Spike Drug-Free Urine with Doxylamine at Various Concentrations start->prep_samples run_immunoassays Perform Methadone and PCP Immunoassays According to Manufacturer's Instructions prep_samples->run_immunoassays read_results Read Absorbance Using Microplate Reader run_immunoassays->read_results analyze_data Analyze Data: Compare Doxylamine Sample Results to Assay Cutoff Calibrator read_results->analyze_data determine_cr Determine the Lowest Concentration of Doxylamine Producing a Positive Result analyze_data->determine_cr confirm Confirm Positive Results with LC-MS/MS determine_cr->confirm end End: Report Cross-Reactivity Profile confirm->end

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For laboratory professionals engaged in cutting-edge research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture. This guide provides a detailed, step-by-step protocol for the proper disposal of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine, ensuring the safety of personnel and the protection of our environment. The procedures outlined below are synthesized from established best practices for handling amine-containing compounds and are designed to be both comprehensive and readily implementable.

Understanding the Hazard Profile: A Cautious Approach

Key Anticipated Hazards:

  • Corrosivity: Amines are typically corrosive and can cause severe skin burns and eye damage.[1]

  • Toxicity: Harmful if swallowed or inhaled, potentially causing irritation to the digestive and respiratory tracts.[2]

  • Flammability: Many organic amines are flammable liquids and vapors.[3]

  • Environmental Hazard: Amines can be harmful to aquatic life, and as such, direct disposal into drains or waterways is strictly prohibited.[3][4]

The Cardinal Rule: Segregation and Incompatibility

The first and most critical step in the safe disposal of any chemical waste is proper segregation. This prevents potentially violent reactions and ensures that waste streams can be managed effectively.

Incompatible Materials:

Based on the chemistry of amines and related compounds, (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine waste must be kept separate from:

  • Strong Oxidizing Agents: To prevent vigorous and potentially explosive reactions.[2][3][5]

  • Strong Acids, Acid Anhydrides, and Acid Chlorides: Amines are basic and will react exothermically with acids.[2][3][5]

  • Halogenated Compounds: Certain amines can react dangerously with halogenated hydrocarbons.[6][7]

A dedicated, clearly labeled waste container is essential for the collection of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine and its associated contaminated materials.

Step-by-Step Disposal Protocol

This protocol provides a clear workflow for the safe handling and disposal of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine waste.

Personnel Protective Equipment (PPE):

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Waste Collection and Containerization:

  • Select an Appropriate Waste Container: Use a clean, dry, and chemically compatible container. High-density polyethylene (HDPE) or other resistant plastic containers are generally suitable. The container must have a secure, leak-proof cap.

  • Label the Container: The label should be clear, durable, and include the following information:

    • The words "HAZARDOUS WASTE"

    • The full chemical name: "(3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine"

    • The primary hazards (e.g., "Corrosive," "Flammable," "Toxic")

    • The date the waste was first added to the container.

  • Collect the Waste:

    • Neat (Unused) Chemical: If disposing of the pure substance, carefully transfer it to the designated hazardous waste container.

    • Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, pipette tips, and absorbent paper, should also be placed in the same container.

    • Rinsate: When cleaning glassware that contained the amine, use a small amount of a suitable solvent (e.g., methanol or ethanol). This rinsate is also considered hazardous waste and must be collected in the designated container. Do not rinse into the sanitary sewer.[8]

  • Secure the Container: Keep the waste container tightly sealed when not in use to prevent the release of vapors.[4]

Storage of Waste:

  • Store the sealed waste container in a designated satellite accumulation area.

  • This area should be well-ventilated and away from sources of ignition, heat, and direct sunlight.[4]

  • Ensure the storage area is segregated from incompatible chemicals.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine.

DisposalWorkflow start Start: Generation of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine Waste ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe container Select and Label a Compatible Hazardous Waste Container ppe->container segregate Is the waste segregated from incompatible materials (acids, oxidizers)? container->segregate yes_segregate Yes segregate->yes_segregate Yes no_segregate No segregate->no_segregate No collect_waste Collect Waste: - Neat Chemical - Contaminated Materials - Solvent Rinsate yes_segregate->collect_waste correct_segregation Correct Segregation Immediately no_segregate->correct_segregation correct_segregation->container seal_container Keep Container Securely Sealed collect_waste->seal_container storage Store in Designated Satellite Accumulation Area seal_container->storage disposal_request Arrange for Pickup by a Licensed Hazardous Waste Disposal Service storage->disposal_request end End: Proper Disposal disposal_request->end

Caption: Decision workflow for the safe disposal of (3-Methoxy-propyl)-(phenyl-pyridin-2-yl-methyl)-amine waste.

Final Disposal: Professional Services

Under no circumstances should amine waste be disposed of down the drain or in regular trash.[4] The final step is to arrange for the collection and disposal of the hazardous waste by a licensed and reputable chemical waste disposal company. Your institution's Environmental Health and Safety (EHS) department will have established procedures for this process.

Quantitative Data Summary

ParameterValue/InformationSource
Primary Hazards Corrosive, Flammable, Toxic, Harmful to Aquatic Life[3]
Incompatible Materials Strong Oxidizing Agents, Strong Acids, Acid Chlorides/Anhydrides, Halogenated Compounds[2][3][5][6][7]
Recommended Container Labeled, sealed, chemically compatible (e.g., HDPE)[4]
Disposal Method Licensed Hazardous Waste Disposal Service[4][9]
Forbidden Disposal Sanitary Sewer, Regular Trash[4][10]
Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite, sand, or a commercial spill absorbent.[1][11]

    • Collect the absorbent material using spark-proof tools and place it in the designated hazardous waste container.[3]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team or EHS department.

By adhering to these procedures, you contribute to a safer laboratory environment and ensure compliance with environmental regulations, reinforcing the trust and expertise that are the hallmarks of scientific integrity.

References

  • AAPPTec, LLC. Safety Data Sheet: Fmoc-D-Phe(3-Me)-OH. Retrieved from [Link]

  • NextSDS. (3-METHOXY-PROPYL)-(PHENYL-PYRIDIN-2-YL-METHYL)-AMINE. Retrieved from [Link]

  • Greenbook.net. MCPP-p 4 AMINE. Retrieved from [Link]

  • Collect and Recycle. (2024, July 18). Amine Disposal For Businesses. Retrieved from [Link]

  • North Metal and Chemical Company. 3-METHOXYPROPYLAMINE, 99.5% Safety Data Sheet. Retrieved from [Link]

  • Safety & Risk Services. In-Laboratory Treatment of Chemical Waste. Retrieved from [Link]

  • Indiana University. In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]

  • ECO Funnel. (2025, July 27). The Greenest Methods for Disposal of Hazardous Lab Chemicals. Retrieved from [Link]

  • Cole-Parmer. Chemical Compatibility Database. Retrieved from [Link]

  • University of California, Berkeley. Chemical Compatibility Chart. Retrieved from [Link]

  • University of Washington. Chemical Compatibility Chart. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.